5-Aminopyridine-3-sulfonyl fluoride
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-aminopyridine-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2S/c6-11(9,10)5-1-4(7)2-8-3-5/h1-3H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFSNLCPWPSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1S(=O)(=O)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Deep Dive: 5-Aminopyridine-3-Sulfonyl Fluoride vs. Sulfonyl Chlorides
Executive Summary: The Stability-Reactivity Paradox
In modern drug discovery, the shift from sulfonyl chlorides (–SO₂Cl) to sulfonyl fluorides (–SO₂F) represents more than a halogen exchange; it is a fundamental shift in chemoselective strategy. This guide analyzes this shift through the lens of 5-Aminopyridine-3-sulfonyl fluoride (CAS: 2090368-76-4) , a scaffold that perfectly illustrates the limitations of chlorides and the "sleeping beauty" utility of fluorides.
The core distinction lies in the Stability-Reactivity Paradox :
-
Sulfonyl Chlorides are high-energy electrophiles that react indiscriminately with nucleophiles (including water), often requiring strict exclusion of moisture and protection of internal nucleophiles (like amines).
-
5-Aminopyridine-3-sulfonyl fluoride exploits the unique bond strength of the S(VI)–F bond (approx. 90 kcal/mol vs. 66 kcal/mol for S–Cl). It remains inert to its own internal amino group and aqueous conditions but activates selectively upon specific perturbation (SuFEx chemistry), enabling "protection-free" synthesis and covalent protein tagging.
Mechanistic Divergence: Why the Fluoride Wins
To understand the practical superiority of 5-Aminopyridine-3-sulfonyl fluoride, we must dissect the failure mode of its chloride counterpart.
The "Self-Destruct" Mechanism of Amino-Sulfonyl Chlorides
A molecule containing both a nucleophilic amine and an electrophilic sulfonyl chloride is inherently unstable. In the case of 5-aminopyridine-3-sulfonyl chloride , the free amine (pKa ~6-7 on the pyridine ring system) can attack the highly reactive sulfonyl chloride of a neighboring molecule.
-
Outcome: Rapid oligomerization, hydrolysis to sulfonic acid upon exposure to air, and the absolute requirement to store the compound as a hydrochloride salt (HCl) to protonate and deactivate the amine.
The SuFEx Solution (Sulfur-Fluoride Exchange)
The sulfonyl fluoride variant behaves differently due to the high bond dissociation energy and low polarizability of the S–F bond.
-
Inertness: The S–F bond resists nucleophilic attack by the internal amine at neutral pH.
-
Activation: Reaction only occurs when the fluoride is assisted by a specific activator (e.g., H-bonding in protein pockets or Calcium/Silicon catalysis in synthesis). This allows 5-Aminopyridine-3-sulfonyl fluoride to exist as a stable, free-flowing solid building block.
Visualization: Reactivity Landscape
The following diagram contrasts the reaction energy landscapes, highlighting the "activation barrier" that protects the fluoride but not the chloride.
Figure 1: The Reactivity Landscape. Sulfonyl chlorides possess a low activation barrier leading to spontaneous decomposition (red path). Sulfonyl fluorides maintain a high barrier, preventing self-reaction until specifically activated (green path).
Comparative Technical Data
The following table synthesizes physicochemical properties and reactivity profiles.
| Feature | 5-Aminopyridine-3-sulfonyl Chloride | 5-Aminopyridine-3-sulfonyl Fluoride |
| Bond Energy (S-X) | ~66 kcal/mol (Weak) | ~90 kcal/mol (Strong) |
| Hydrolytic Stability | Poor: Hydrolyzes in minutes/hours in moist air. | Excellent: Stable in water/buffer at pH 7 for days. |
| Redox Stability | Susceptible to reduction (S-Cl homolysis).[1] | Resistant to reduction (heterolytic cleavage only).[2][3] |
| Internal Compatibility | Incompatible: Amine attacks sulfonyl chloride (polymerizes). | Compatible: Amine and sulfonyl fluoride coexist (orthogonal). |
| Storage Form | Must be stored as HCl salt ; hygroscopic. | Stable as Free Base ; easy to handle solid. |
| Primary Application | Immediate intermediate for sulfonamides. | Covalent Warhead (Chemical Biology) or SuFEx Building Block. |
| Selectivity | Reacts with any nucleophile (OH, NH, SH). | Chemoselective for phenols/amines (SuFEx) or Tyr/Lys/Ser (Proteins). |
Experimental Protocols
Protocol A: Synthesis of 5-Aminopyridine-3-sulfonyl Fluoride
Context: Converting the unstable chloride (generated in situ) to the stable fluoride.
Reagents:
-
5-Aminopyridine-3-sulfonic acid (Precursor)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Potassium Bifluoride (KHF₂) [Critical Source of F⁻]
-
Acetonitrile (MeCN) / Water
Step-by-Step Methodology:
-
Chlorination: Suspend 5-aminopyridine-3-sulfonic acid (1.0 eq) in anhydrous MeCN. Add SOCl₂ (3.0 eq) and catalytic DMF. Reflux for 2 hours to generate the sulfonyl chloride. Note: Do not isolate the free base chloride.
-
Fluorination (The "Sharpless" Condition): Cool the mixture to 0°C. Slowly add a saturated aqueous solution of KHF₂ (4.0 eq). The biphasic nature is key here.
-
Reaction: Stir vigorously at room temperature for 4–6 hours. The KHF₂ acts as a buffer and fluoride source, converting the –SO₂Cl to –SO₂F immediately upon formation/exposure.
-
Workup: Dilute with EtOAc. Wash the organic layer with water and brine. Dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. The product, 5-Aminopyridine-3-sulfonyl fluoride, is typically a stable, off-white solid that can be purified by silica flash chromatography (unlike the chloride).
Protocol B: SuFEx Ligation (Sulfonamide Synthesis)
Context: Using the fluoride to create a sulfonamide bond without affecting the pyridine amine.
Reagents:
-
5-Aminopyridine-3-sulfonyl fluoride (1.0 eq)
-
Silyl amine partner (e.g., TMS-Morpholine) OR Primary amine + DBU
-
Activator: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Ca(NTf₂)₂
Methodology:
-
Dissolution: Dissolve 5-Aminopyridine-3-sulfonyl fluoride in MeCN (0.2 M).
-
Addition: Add the amine nucleophile (1.1 eq).
-
Activation: Add DBU (1.2 eq). Mechanism: DBU acts as a specialized base that buffers the proton transfer and activates the S(VI) center via H-bonding/silicon activation.
-
Monitoring: Monitor by LC-MS. The S–F bond is cleaved heterolytically.[1][3][4]
-
Result: High-yield formation of the sulfonamide.[1][5] The 5-amino group on the pyridine remains untouched unless a stronger electrophile is present.
Applications in Chemical Biology (Covalent Inhibition)
The 5-aminopyridine-3-sulfonyl fluoride scaffold is particularly valuable as a Targeted Covalent Inhibitor (TCI) .
-
Mechanism: The pyridine nitrogen can H-bond within an enzyme pocket, positioning the sulfonyl fluoride warhead near a nucleophilic residue (Serine, Tyrosine, Lysine, or Histidine).
-
Proximity Effect: The S–F bond is stable in the cytosol but reacts rapidly when held in close proximity to a nucleophile within a protein active site (local effective concentration enhancement).
-
Validation: Unlike chlorides, which would react with glutathione or hydrolyze before reaching the target, the fluoride remains intact until binding occurs.
Visualization: The "Protection-Free" Workflow
This diagram illustrates how the stability of the fluoride allows for modular synthesis that is impossible with the chloride.
Figure 2: The "Protection-Free" Workflow. The transient chloride is immediately trapped as the stable fluoride, which then serves as a divergent hub for both synthesis and biological probing.
References
-
Sharpless, K. B., et al. (2014).[6] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6, 5857-5869. Link
-
Dong, J., et al. (2014).[6] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie, 126(36), 9606-9610. Link
-
Ball, N. D., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters, 20(13), 3724–3728. Link
-
Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 6(11), 5750-5758. Link
Sources
- 1. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
Literature review of 5-Aminopyridine-3-sulfonyl fluoride in proteomics
The Role of 5-Aminopyridine-3-Sulfonyl Fluoride and SuFEx Chemistry in Modern Chemical Proteomics: A Technical Guide
Executive Summary
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has fundamentally reshaped the landscape of chemical proteomics and targeted covalent inhibitor (TCI) discovery[1]. At the forefront of this revolution are bifunctional building blocks like 5-Aminopyridine-3-sulfonyl fluoride (CAS: 1909327-25-8) . By merging a privileged kinase-binding pharmacophore (the aminopyridine scaffold) with a proximity-activated latent electrophile (the sulfonyl fluoride warhead), this compound serves as a prototypical foundation for advanced Activity-Based Protein Profiling (ABPP)[2].
As a Senior Application Scientist, I have structured this technical guide to dissect the chemical logic, experimental workflows, and mechanistic causality behind utilizing aminopyridine-sulfonyl fluorides to map the reactive proteome.
The Chemical Logic: Recognition Meets Latent Reactivity
Historically, chemical proteomics relied on highly reactive, promiscuous electrophiles (e.g.,
Sulfonyl fluorides represent a paradigm shift. They are remarkably stable in aqueous buffers and are virtually inert toward denatured proteins or off-target macromolecules[3]. Their reactivity is strictly context-dependent . The S-F bond requires a specific microenvironment—typically involving hydrogen-bond donors within a protein's binding pocket—to lower the activation energy for nucleophilic attack[3].
Why 5-Aminopyridine-3-Sulfonyl Fluoride? The architectural brilliance of this specific molecule lies in its dual functionality:
-
The Aminopyridine Motif (Recognition): The 5-aminopyridine ring is a classic bioisostere for the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket.
-
The Sulfonyl Fluoride (Warhead): Positioned at the 3-position, the geometry of the scaffold projects the sulfonyl fluoride directly into the trajectory of the kinase's catalytic lysine (e.g., Lys295 in Src kinase) or functional tyrosines[4].
This creates a self-validating system: the covalent bond cannot form unless the recognition element perfectly aligns the warhead with the target nucleophile.
Mechanistic pathway of proximity-driven SuFEx covalent labeling by sulfonyl fluorides.
Quantitative Target Selectivity
Unlike traditional probes that exclusively target cysteine, sulfonyl fluorides expand the "ligandable" proteome by reacting with multiple weakly nucleophilic amino acid sidechains[1]. The reactivity is governed by the physiological pKa of the residue and the local electrostatic environment.
Table 1: Reactivity Profile of Sulfonyl Fluoride Probes in the Human Proteome
| Target Amino Acid | Nucleophilic Atom | Resulting Covalent Adduct | Relative Modification Frequency | Physiological pKa | SuFEx Reactivity Context |
| Lysine (Lys) | Sulfonamide | ~60% | ~10.5 | Requires local basic microenvironment for deprotonation. | |
| Tyrosine (Tyr) | Phenolic (O) | Sulfonate | ~30% | ~10.0 | Highly selective; favored in hydrophobic, H-bond rich pockets. |
| Serine (Ser) | Hydroxyl (O) | Sulfonate | ~5% | ~13.0 | Requires activation by a catalytic triad (e.g., in serine proteases). |
| Histidine (His) | Imidazole (N) | Sulfonamide | ~5% | ~6.0 | Often acts as a transient intermediate or in specific active sites. |
Data synthesized from proteome-wide reactivity analyses of aryl sulfonyl fluoride probes[1][3].
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
To harness 5-aminopyridine-3-sulfonyl fluoride for target deconvolution, the building block is typically functionalized with a bioorthogonal handle (e.g., a terminal alkyne). The following protocol details a self-validating, step-by-step methodology for live-cell ABPP[5].
Phase 1: In Situ Probe Labeling
Causality: We perform labeling in live cells rather than lysates. Cell lysis destroys spatial compartmentalization and dilutes endogenous ATP concentrations (which compete with the probe). Live-cell labeling ensures we capture the kinome in its true physiological state.
-
Culture target cells (e.g., K562) to 80% confluence.
-
Treat cells with the alkyne-tagged aminopyridine-sulfonyl fluoride probe (1–10 µM) for 2 hours at 37°C.
-
Wash cells 3x with ice-cold PBS to halt membrane trafficking and remove unbound probe.
Phase 2: Lysis and Bioorthogonal Click Chemistry
Causality: We utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) post-lysis. Attaching a bulky biotin tag to the probe prior to cellular entry would severely compromise its cell permeability and alter its native binding kinetics.
-
Lyse cells in 1% NP-40 buffer containing protease inhibitors (avoiding primary amine-containing buffers like Tris, which can competitively react with highly activated sulfonyl fluorides).
-
Normalize protein concentration to 2 mg/mL using a BCA assay.
-
Initiate CuAAC by adding: Biotin-PEG3-Azide (100 µM), CuSO4 (1 mM), THPTA ligand (1 mM), and Sodium Ascorbate (2 mM). Note: THPTA is critical. It stabilizes the Cu(I) oxidation state and prevents the generation of reactive oxygen species (ROS) that would artificially oxidize protein residues.
-
Incubate for 1 hour at room temperature.
Phase 3: Enrichment and On-Bead Digestion
-
Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents.
-
Resuspend the protein pellet in 0.2% SDS/PBS and incubate with Streptavidin-agarose beads for 2 hours.
-
Wash beads rigorously (1% SDS, 8M Urea, and PBS) to eliminate non-covalently bound proteins.
-
Perform on-bead reduction (10 mM DTT) and alkylation (20 mM Iodoacetamide).
-
Digest overnight with MS-grade Trypsin at 37°C.
Phase 4: LC-MS/MS Acquisition
-
Elute the resulting peptides and desalt using C18 StageTips.
-
Analyze via high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the enriched proteins and pinpoint the exact site of sulfonyl fluoride modification[6].
Workflow for Activity-Based Protein Profiling (ABPP) using SuFEx probes.
Future Perspectives: Inverse Drug Discovery (IDD)
The integration of 5-aminopyridine-3-sulfonyl fluoride into chemical proteomics is driving the field of Inverse Drug Discovery (IDD)[3]. Instead of starting with a known protein target and screening for a ligand, IDD utilizes broadly reactive SuFEx probes to interrogate the entire proteome, identifying novel "ligandable" pockets on proteins previously deemed undruggable.
Because the aminopyridine scaffold inherently biases the probe toward nucleotide-binding domains, iterative structural modifications of this core will allow drug developers to systematically map and drug the dark kinome, paving the way for next-generation covalent therapeutics.
References
-
Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics National Center for Biotechnology Information (PMC) URL:[Link]
-
Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Chemical Science (RSC Publishing) URL:[Link]
-
Bioorthogonal Reactions in Activity-Based Protein Profiling White Rose Research Online / Molecules URL:[Link]
-
Activity-based protein profiling: A graphical review National Center for Biotechnology Information (PMC) URL:[Link]
-
Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. pnas.org [pnas.org]
- 2. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 3. Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Significance of 5-Aminopyridine-3-sulfonyl Fluoride in Modern Chemistry
An In-Depth Guide to the Synthesis of 5-Aminopyridine-3-sulfonyl Fluoride: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
5-Aminopyridine-3-sulfonyl fluoride is a key heterocyclic building block of significant interest in medicinal chemistry and chemical biology. Its structure combines the pharmacologically relevant aminopyridine scaffold with a sulfonyl fluoride moiety. Sulfonyl fluorides have garnered substantial attention due to their unique balance of stability and reactivity, making them ideal for applications in drug discovery and covalent probe development.[1] Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable under many synthetic and aqueous conditions, yet can be selectively activated to react with nucleophilic residues in proteins, such as serine, threonine, and lysine.[1] This has positioned them as invaluable "warheads" for designing targeted covalent inhibitors.
The utility of sulfonyl fluorides is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has been lauded as a next-generation click reaction. SuFEx provides a reliable method for constructing robust chemical linkages, finding applications from materials science to the rapid assembly of complex molecular architectures. This guide provides a comprehensive overview of a robust, multi-step synthesis protocol for 5-aminopyridine-3-sulfonyl fluoride, designed to be a practical resource for researchers in the field. The presented pathway is grounded in established, fundamental organic transformations, with detailed explanations for each experimental choice.
Strategic Overview of the Synthetic Pathway
The synthesis of 5-Aminopyridine-3-sulfonyl fluoride is most effectively approached through a multi-step sequence starting from the readily available 3-aminopyridine. This strategy involves the initial formation of a stable sulfonyl halide, followed by regioselective functionalization of the pyridine ring and a final halogen exchange to yield the desired sulfonyl fluoride. This method circumvents the challenges associated with the direct sulfonation of aminopyridines, where controlling the regioselectivity can be problematic.
The overall workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for 5-Aminopyridine-3-sulfonyl Fluoride.
Part 1: Synthesis of Pyridine-3-sulfonyl Chloride via Diazotization
The initial phase of the synthesis focuses on converting 3-aminopyridine into pyridine-3-sulfonyl chloride. This is achieved through a Sandmeyer-type reaction, a reliable method for introducing a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.
Mechanistic Rationale: The process begins with the diazotization of the primary amino group on 3-aminopyridine using nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a highly reactive intermediate, which readily loses nitrogen gas upon decomposition. In the presence of sulfur dioxide and a copper(I) catalyst, a sulfonyl chloride radical is formed and subsequently adds to the pyridine ring at the position of the former diazonium group.
Experimental Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-aminopyridine (1.0 mol, 94.1 g) in 6M hydrochloric acid (670 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the diazonium salt and prevent premature decomposition.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 mol, 72.5 g in 150 mL water) dropwise, maintaining the internal temperature below 5 °C.[2][3]
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Sulfonylchlorination:
-
In a separate, larger reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of cuprous chloride (CuCl).
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl mixture. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.
-
The reaction is then quenched by pouring it onto crushed ice. The crude pyridine-3-sulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or chromatography if necessary.
-
Part 2: Regioselective Nitration and Subsequent Reduction
With pyridine-3-sulfonyl chloride in hand, the next strategic step is the introduction of an amino group at the 5-position. This is accomplished via a two-step process: electrophilic nitration followed by reduction of the nitro group.
Mechanistic Rationale: The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group and acts as a meta-director in electrophilic aromatic substitution. Therefore, when pyridine-3-sulfonyl chloride is subjected to nitrating conditions, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the 5-position. The subsequent reduction of the nitro group to a primary amine is a standard and high-yielding transformation.
Experimental Protocol:
-
Nitration:
-
To a flask containing fuming sulfuric acid (oleum), cool it to 0 °C.
-
Slowly add pyridine-3-sulfonyl chloride (1.0 mol) in portions, ensuring the temperature does not rise significantly.
-
Once the addition is complete, slowly add concentrated nitric acid (1.1 mol) dropwise while maintaining the low temperature.
-
After the addition, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for several hours, monitoring the reaction progress by TLC.
-
Carefully pour the cooled reaction mixture onto a large volume of crushed ice. The 5-nitropyridine-3-sulfonyl chloride will precipitate.
-
Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.
-
-
Reduction:
-
Suspend the crude 5-nitropyridine-3-sulfonyl chloride (1.0 mol) in concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 3-4 mol) portion-wise. The reaction is exothermic and should be controlled with external cooling.
-
After the addition, heat the mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly basic. This will precipitate tin salts.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 5-aminopyridine-3-sulfonyl chloride.
-
Part 3: Fluoride-Chloride Exchange for Final Product Formation
The final step is the conversion of the sulfonyl chloride to the more stable and synthetically versatile sulfonyl fluoride. This is a nucleophilic substitution reaction at the sulfur center.
Mechanistic Rationale: The chloride atom in the sulfonyl chloride is a good leaving group and can be displaced by a fluoride ion. This halogen exchange reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF).[4] The use of a phase-transfer catalyst (e.g., 18-crown-6) or performing the reaction in a polar aprotic solvent can enhance the nucleophilicity of the fluoride ion and facilitate the reaction. The resulting S-F bond is significantly stronger and less prone to hydrolysis than the S-Cl bond, which is a key advantage for subsequent applications.[4]
Experimental Protocol:
-
Halogen Exchange:
-
Dissolve the crude 5-aminopyridine-3-sulfonyl chloride (1.0 mol) in a suitable solvent such as acetonitrile.
-
Add an excess of spray-dried potassium fluoride (approx. 3-5 mol).
-
Add a catalytic amount of a phase-transfer catalyst like 18-crown-6 ether (optional, but recommended for improved reaction rates).
-
Heat the mixture to reflux (approx. 80 °C) and stir for several hours. Monitor the reaction by TLC or ¹⁹F NMR until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the potassium salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford pure 5-aminopyridine-3-sulfonyl fluoride.
-
Figure 2: Final halogen exchange step to the target sulfonyl fluoride.
Summary of Reaction Parameters
| Step | Starting Material | Key Reagents | Solvent | Temperature |
| 1a | 3-Aminopyridine | NaNO₂, HCl | 6M HCl (aq) | 0-5 °C |
| 1b | Pyridine-3-diazonium salt | SO₂, CuCl | Acetic Acid | 0 °C to RT |
| 2a | Pyridine-3-sulfonyl Chloride | HNO₃, H₂SO₄ (oleum) | H₂SO₄ | 0 °C to 60 °C |
| 2b | 5-Nitropyridine-3-sulfonyl Chloride | SnCl₂·2H₂O, HCl | Conc. HCl | Reflux |
| 3 | 5-Aminopyridine-3-sulfonyl Chloride | KF, 18-crown-6 | Acetonitrile | Reflux (~80°C) |
Safety and Handling
-
Diazonium Salts: These compounds can be explosive when isolated and dry. All procedures involving diazonium salts should be carried out at low temperatures and the intermediates should be used immediately without isolation.
-
Acids and Nitrating Agents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield.
-
Sulfonyl Halides: Sulfonyl chlorides are lachrymatory and corrosive. They react with moisture and should be handled in a dry environment.
-
General Precautions: Always conduct reactions in a well-ventilated fume hood. Wear appropriate PPE at all times. Be prepared for exothermic reactions and have appropriate cooling baths available.
References
-
Liashuk, O. S., Andriashvili, V. A., Tolmachev, A. O., & Grygorenko, O. O. (2023). Chemoselective Reactions of Functionalized Sulfonyl Halides. Chemical Record. [Link]
-
Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry. [Link]
-
Ball, N. D. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. [Link]
- Google Patents. (2024). CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Chen, Y., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters. [Link]
-
El-Gendy, A., & Amine, M. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts. [Link]
-
PubChem. Pyridine-3-sulfonyl fluoride. [Link]
-
Ball Lab. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]
-
ResearchGate. (A) Overview of the synthetic methods to obtain sulfonyl fluorides. (B).... [Link]
-
ResearchGate. (PDF) Synthesis of Sulfonyl Fluorides from Sulfonamides. [Link]
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]
Application Note: Orthogonal Functionalization of 5-Aminopyridine-3-Sulfonyl Fluoride via SuFEx Click Chemistry
Target Audience: Researchers, scientists, and drug development professionals Content Focus: Mechanistic rationale, orthogonal workflow design, and self-validating experimental protocols.
Executive Summary & Mechanistic Rationale
5-Aminopyridine-3-sulfonyl fluoride (CAS 1909327-25-8) is a highly privileged, bifunctional building block utilized extensively in modern chemical biology and drug discovery. It features two distinct reactive handles: a weakly nucleophilic heteroaromatic amine and a highly stable, yet specifically activatable, sulfonyl fluoride (-SO₂F) group.
The success of functionalizing this molecule relies on mastering the Reactivity-Stability Paradox of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[1]. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and homolytic cleavage, the S(VI)-F bond undergoes strictly heterolytic cleavage. This makes the sulfonyl fluoride group exceptionally resistant to reduction, oxidation, and thermolysis, allowing it to survive harsh physiological conditions and complex synthetic sequences[2].
However, under specific catalytic conditions—most notably in the presence of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)—the latent electrophilicity of the S-F bond is unleashed. When reacted with aryl silyl ethers, DBU acts as a nucleophilic catalyst that facilitates the cleavage of the O-Si bond. The formation of the exceptionally strong Si-F bond acts as the thermodynamic driving force, generating a transient, highly reactive phenolate that rapidly attacks the S(VI) center to form a stable aryl sulfonate linkage[3]. Because of this precise activation requirement, the 5-amino group and the -SO₂F group can be functionalized orthogonally, making this molecule an ideal hub for the structure-based design of chemical probes and covalent inhibitors[4].
Workflow & Logic Visualization
The bifunctional nature of 5-aminopyridine-3-sulfonyl fluoride allows for two distinct, non-interfering functionalization pathways. The logical relationship between these pathways is visualized below.
Orthogonal functionalization pathways of 5-Aminopyridine-3-sulfonyl fluoride.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Each method includes specific analytical checkpoints to confirm success without relying solely on downstream isolation yields.
Protocol A: DBU-Catalyzed SuFEx with Aryl Silyl Ethers (Pathway A)
This protocol selectively functionalizes the -SO₂F group while leaving the 5-amino group completely intact.
-
Causality of Design: DBU loading is strictly maintained at 20 mol%. While higher loadings might accelerate the reaction, they risk unwanted side reactions with the free amine. The use of a silyl ether (instead of a free phenol) prevents the need for stoichiometric strong bases, maintaining a mild, chemoselective environment[3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve 5-Aminopyridine-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol) and the target Aryl Silyl Ether (Ar-OTBS, 1.2 equiv, 0.6 mmol) in anhydrous Acetonitrile (2.0 mL).
-
Catalytic Activation: Add DBU (0.2 equiv, 0.1 mmol) dropwise to the stirring solution at room temperature (25°C).
-
Reaction & Self-Validation: Seal the vial and stir for 2–4 hours.
-
Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via ¹⁹F NMR. The reaction is confirmed successful by the complete disappearance of the characteristic S(VI)-F signal (typically +50 to +65 ppm) and the emergence of the fluorosilane byproduct signal. This ensures absolute analytical confidence before proceeding.
-
-
Isolation: Upon confirmed completion, concentrate the mixture under reduced pressure. Purify the resulting sulfonate ester via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Orthogonal Amine Functionalization via ESF (Pathway B)
This protocol functionalizes the 5-amino group via Michael addition, utilizing Ethenesulfonyl Fluoride (ESF) to create a multivalent SuFEx hub.
-
Causality of Design: The 5-amino group on the pyridine ring is electronically deactivated compared to aliphatic amines. ESF is utilized because it is an exceptionally powerful Michael acceptor. The addition of catalytic acetic acid protonates the ESF transition state, accelerating the conjugate addition of the weakly nucleophilic amine without triggering premature SuFEx cleavage of the native -SO₂F group[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 5-Aminopyridine-3-sulfonyl fluoride (1.0 equiv, 0.5 mmol) in a solvent mixture of THF/Water (4:1 v/v, 2.5 mL).
-
Reagent Addition: Add Ethenesulfonyl Fluoride (ESF) (1.1 equiv, 0.55 mmol) followed by glacial acetic acid (0.1 equiv, 0.05 mmol) as an activating additive.
-
Reaction & Self-Validation: Stir the mixture at 40°C for 12 hours.
-
Validation Checkpoint: Monitor via LC-MS. Validation is achieved by observing the exact mass shift corresponding to the ESF adduct (+110 Da). Crucially, the absence of mass peaks corresponding to -SO₂OH (hydrolysis) confirms that both the native and newly installed sulfonyl fluoride groups remain structurally intact.
-
-
Isolation: Extract the aqueous mixture with EtOAc (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the multivalent SuFEx scaffold.
Quantitative Reaction Metrics
The following table summarizes the expected quantitative data and orthogonality metrics when functionalizing 5-Aminopyridine-3-sulfonyl fluoride across various conditions.
| Functionalization Target | Reagent | Catalyst / Additive | Solvent & Temp | Time | Expected Yield | Orthogonality Status |
| -SO₂F (SuFEx) | Aryl Silyl Ether (Ar-OTBS) | DBU (20 mol%) | MeCN, 25°C | 2-4 h | >85% | -NH₂ remains intact |
| -SO₂F (SuFEx) | Phenol (Ar-OH) | BTMG (10 mol%) | MeCN, 25°C | 4-6 h | >80% | -NH₂ remains intact |
| -NH₂ (Michael Add.) | Ethenesulfonyl Fluoride (ESF) | AcOH (10 mol%) | THF/H₂O, 40°C | 12 h | >75% | -SO₂F remains intact |
| -NH₂ (Acylation) | Acyl Chloride (R-COCl) | Pyridine (1.5 eq) | DCM, 0°C to 25°C | 2 h | >90% | -SO₂F remains intact |
References
- Source: PMC - National Institutes of Health (NIH)
- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Merck URL
- The Emerging Applications of Sulfur(VI)
- Source: PMC - National Institutes of Health (NIH)
Sources
Application Note: Optimized Coupling of 5-Aminopyridine-3-sulfonyl Fluoride with Amines via SuFEx
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
The coupling of 5-aminopyridine-3-sulfonyl fluoride with amines represents a critical transformation in fragment-based drug discovery (FBDD). Unlike traditional sulfonyl chlorides, which are moisture-sensitive and prone to hydrolysis, the sulfonyl fluoride moiety functions as a "sleeping beauty" electrophile—stable in aqueous conditions yet highly reactive toward specific nucleophiles under Sulfur-Fluoride Exchange (SuFEx ) conditions.
This scaffold presents a unique bifunctional challenge:
-
The Electrophile: The sulfonyl fluoride (-SO₂F) at the C3 position.
-
The Internal Nucleophile: The free amino group (-NH₂) at the C5 position.
Expert Insight: The 5-amino group, being attached to an electron-deficient pyridine ring, exhibits significantly reduced nucleophilicity compared to aliphatic amines. Consequently, self-coupling (polymerization) is kinetically disfavored under standard conditions, allowing for the direct coupling of aliphatic amines without protecting group manipulation. However, coupling with weak nucleophiles (e.g., anilines) requires specific Lewis acid activation (calcium catalysis) to overcome the energy barrier.
Reaction Landscape & Decision Matrix
Select the appropriate protocol based on the nucleophilicity of your coupling partner.
| Coupling Partner (Amine) | Reactivity Profile | Recommended Protocol | Key Reagents |
| Aliphatic Amines (1°/2°) | High Nucleophilicity | Protocol A (Base-Mediated) | DIPEA or TEA, DCM/ACN |
| Anilines / Heterocycles | Low Nucleophilicity | Protocol B (Ca-Catalyzed) | Ca(NTf₂)₂, DABCO, t-AmylOH |
| Sterically Hindered Amines | Low Kinetic Access | Protocol C (Silyl-Assisted) | BTMG, HMDS |
| Amino Acids / Proteins | Aqueous/Sensitive | Protocol A (Biphasic) | Buffer/Organic mix |
Detailed Experimental Protocols
Protocol A: Standard Base-Mediated Coupling (Aliphatic Amines)
Best for: Primary and secondary alkyl amines (e.g., morpholine, benzylamine).
Mechanism: The base deprotonates the ammonium species formed after the amine attacks the sulfur center, driving the release of fluoride.
Materials:
-
5-Aminopyridine-3-sulfonyl fluoride (1.0 equiv)
-
Amine coupling partner (1.1 – 1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.2 M]
Step-by-Step Procedure:
-
Preparation: Charge a reaction vial with 5-aminopyridine-3-sulfonyl fluoride (1.0 equiv) and dissolve in anhydrous DCM (0.2 M concentration).
-
Addition: Add the amine coupling partner (1.1 equiv).
-
Activation: Add DIPEA (2.0 equiv) dropwise.
-
Reaction: Stir at room temperature (RT) for 2–6 hours.
-
Monitoring: Monitor by LC-MS or TLC. The sulfonyl fluoride is stable on silica; however, reverse-phase LC-MS is preferred. Look for the disappearance of the parent mass and appearance of the sulfonamide [M+H]+.
-
-
Workup:
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Calcium-Catalyzed SuFEx (Weak Nucleophiles)
Best for: Anilines, electron-deficient amines, and when avoiding high temperatures.
Expert Insight: Traditional heating of sulfonyl fluorides with anilines often fails or leads to decomposition. The use of Calcium Triflimide [Ca(NTf₂)₂] acts as a Lewis acid to activate the S-F bond specifically, enabling reaction at mild temperatures (Ball et al., 2018).
Materials:
-
5-Aminopyridine-3-sulfonyl fluoride (1.0 equiv)
-
Aniline/Heteroaryl amine (1.2 equiv)
-
Catalyst: Ca(NTf₂)₂ (10–20 mol%)
-
Base: DABCO (1,4-Diazabicyclo[2.2.2]octane) (1.2 equiv)
-
Solvent: tert-Amyl alcohol (t-AmylOH) or MeCN [0.5 M]
Step-by-Step Procedure:
-
Catalyst Solution: In a vial, dissolve Ca(NTf₂)₂ (0.1 equiv) and DABCO (1.2 equiv) in t-AmylOH. Stir for 5 minutes to form the active catalytic complex.
-
Substrate Addition: Add the aniline (1.2 equiv) followed by 5-aminopyridine-3-sulfonyl fluoride (1.0 equiv).
-
Reaction: Stir at ambient temperature.
-
Note: If the reaction is sluggish after 4 hours, heat to 40–50 °C.
-
-
Monitoring: Check 19F NMR (if available). The disappearance of the sulfonyl fluoride signal (~ +65 ppm) is the most reliable indicator.
-
Workup:
-
Dilute with EtOAc and filter through a short pad of Celite (to remove Calcium salts).
-
Concentrate and purify via preparative HPLC or column chromatography.
-
Protocol C: Accelerated SuFEx via Silyl Exchange
Best for: High-throughput library generation and sterically hindered amines.
Mechanism: This protocol utilizes BTMG (Barton’s Base) and HMDS (Hexamethyldisilazane).[3][4] It generates a reactive silylated amine intermediate in situ, which attacks the sulfonyl fluoride. The formation of the strong Si-F bond drives the reaction (Sharpless et al.).[4]
Step-by-Step Procedure:
-
Mix amine (1.0 equiv) and 5-aminopyridine-3-sulfonyl fluoride (1.0 equiv) in MeCN.
-
Add HMDS (1.0 equiv) and BTMG (10 mol%).
-
Stir at RT for 30–60 minutes.
-
Workup: Evaporate volatiles (NH₃, Me₃SiF). The residue often requires minimal purification.[4]
Visualization of Workflows
Figure 1: Mechanistic Pathway & Protocol Selection
The following diagram illustrates the decision logic and chemical pathways for coupling.
Caption: Decision tree for selecting reaction conditions based on amine nucleophilicity. Protocol A utilizes standard basic conditions, while Protocol B employs Calcium Lewis Acid catalysis for difficult substrates.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Anilines) | Insufficient activation of S-F bond. | Switch to Protocol B (Ca(NTf₂)₂). Increase catalyst loading to 20 mol%. |
| Hydrolysis (Sulfonic Acid) | Wet solvents or high pH in aqueous buffer. | Ensure anhydrous solvents. If using aqueous buffer, keep pH < 8.0. |
| Self-Coupling | High concentration or high temp. | Keep concentration < 0.2 M. Do not heat > 60°C. |
| Incomplete Conversion | Fluoride inhibition. | Add a silyl source (TMSCl or HMDS) to scavenge fluoride ions as TMS-F (volatile). |
Analytical Validation (Self-Validating System)
-
1H NMR: Look for the shift of the pyridine protons. The sulfonamide NH is often visible ~10 ppm in DMSO-d6.
-
19F NMR: The starting material shows a singlet around +65 ppm . The product should show no signal (unless the amine is fluorinated). This is the definitive "Go/No-Go" check.
References
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][5] Angewandte Chemie International Edition.
-
[Link]
-
-
Ball, N. D., am Ende, C. W., et al. (2018). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[6][7] Organic Letters.
-
[Link]
-
-
Mahapatra, S., et al. (2020). SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[8] Organic Letters.
-
[Link]
-
-
Barrow, A. S., et al. (2019). The Growing Applications of SuFEx Click Chemistry. Chemical Society Reviews.
-
[Link]
-
-
Smedley, C. J., et al. (2018). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie.
-
[Link]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.cshl.edu [repository.cshl.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 8. SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides [organic-chemistry.org]
Procedure for introducing 5-Aminopyridine-3-sulfonyl fluoride into peptides
Application Note: Site-Specific Installation of 5-Aminopyridine-3-Sulfonyl Fluoride Warheads in Peptides
Abstract & Introduction
The integration of electrophilic "warheads" into peptide scaffolds is a cornerstone of modern drug discovery, particularly for the development of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPs) . Among these, the sulfonyl fluoride (
This guide details the protocol for introducing 5-Aminopyridine-3-sulfonyl fluoride into peptide sequences. The pyridine core enhances the electrophilicity of the sulfonyl fluoride relative to benzene analogs, making it a potent warhead for targeting distinct nucleophiles.
Key Applications:
-
Covalent Ligand Discovery: Targeting non-catalytic nucleophiles (e.g., distal Tyrosines).
-
Proteomic Profiling: Mapping reactive residues in complex biological systems.
-
Late-Stage Functionalization: Using the
handle for post-cleavage modifications.
Strategic Considerations & Chemistry
The Challenge: Nucleophilicity vs. Stability
The 5-aminopyridine-3-sulfonyl fluoride molecule presents two chemical faces:
-
The Amine (Nucleophile): The 5-amino group is the attachment point. However, the electron-withdrawing nature of the pyridine ring and the sulfonyl group renders this amine less nucleophilic than standard aliphatic amines. High-efficiency coupling reagents (e.g., HATU, HOAt) are required.
-
The Sulfonyl Fluoride (Electrophile): While stable to TFA (acid cleavage) and mild bases, it can degrade upon prolonged exposure to strong nucleophiles (like piperidine) or extreme pH.
Therefore, the optimal strategy is "Late-Stage On-Resin Introduction." We utilize orthogonal protection (e.g., Alloc/Allyl esters) to expose a specific carboxylic acid site (Glu/Asp side chain or C-terminus) after the peptide chain assembly is complete, but before cleavage from the resin.
Chemical Structure & Reactivity
-
Warhead: Pyridine-3-sulfonyl fluoride.
-
Linkage: Amide bond via 5-amino group.
-
Target: Carboxylic acid on Peptide (Asp, Glu, or C-term).
Experimental Workflow (Visualization)
The following diagram outlines the critical path for orthogonal installation.
Figure 1: Workflow for orthogonal on-resin installation of 5-aminopyridine-3-sulfonyl fluoride.
Detailed Protocol: On-Resin Installation
Prerequisites:
-
Peptide assembled on Rink Amide or Wang resin.
-
Target site incorporated as Fmoc-Glu(OAll)-OH or Fmoc-Asp(OAll)-OH (Allyl ester protection).
-
N-terminus is either Fmoc-protected (if N-term modification is not desired) or Acetylated/Capped.
Step 1: Orthogonal Deprotection of Allyl Ester
Rationale: We must expose the side-chain carboxyl group without removing the N-terminal Fmoc or cleaving the peptide from the resin.
-
Swell Resin: DCM (3 x 5 min).
-
Prepare Catalyst Solution: Dissolve
(0.1 eq) and Phenylsilane ( , 10 eq) in dry DCM. Note: Perform under Argon/Nitrogen. -
Reaction: Add solution to resin. Shake for 30 minutes. Repeat this step once with fresh solution to ensure completion.
-
Wash: DCM (3x), DMF (3x).
-
Scavenge Palladium: Wash resin with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min). Crucial: This removes residual Pd which effectively poisons the subsequent coupling.
Step 2: Coupling of 5-Aminopyridine-3-sulfonyl fluoride
Rationale: The aminopyridine is a weak nucleophile. Standard HBTU/DIC is often insufficient. We use HATU/HOAt for maximum activation of the peptide carboxylate.
| Reagent | Equivalents | Role |
| Peptide-Resin (COOH) | 1.0 | Substrate |
| 5-Aminopyridine-3-sulfonyl fluoride | 3.0 - 5.0 | Warhead Building Block |
| HATU | 3.0 - 5.0 | Coupling Agent (Aza-benzotriazole) |
| HOAt | 3.0 - 5.0 | Additive (Enhances reactivity/Reduces racemization) |
| DIPEA (Diisopropylethylamine) | 6.0 - 10.0 | Base |
| DMF (Anhydrous) | Solvent | Reaction Medium |
Procedure:
-
Dissolve HATU, HOAt, and the 5-aminopyridine warhead in minimal anhydrous DMF.
-
Add DIPEA to the mixture (Solution turns yellow).
-
Pre-activation: Allow to stand for 1-2 minutes.
-
Add the activated mixture to the resin.
-
Incubation: Shake at Room Temperature for 4 to 16 hours . Note: Overnight coupling is recommended due to the low nucleophilicity of the amine.
-
Monitoring: Use the Kaiser Test (Ninhydrin). Caution: Since you are coupling to an acid, the Kaiser test monitors the disappearance of the warhead amine from the solution, which is difficult. Instead, perform a micro-cleavage of a few beads and check by LC-MS (Target Mass = Peptide + 158 Da for the pyridine-sulfonyl moiety).
Step 3: Final Cleavage & Isolation
Rationale: Sulfonyl fluorides are stable to TFA. However, avoid "scavenger cocktails" containing thiols (EDT, DTT) if possible, or keep cleavage time controlled, as thiols can theoretically react with SuFEx handles under specific conditions (though usually requiring base).
-
Wash Resin: DMF (5x), DCM (5x), MeOH (2x), Ether (2x). Dry under vacuum.
-
Cleavage Cocktail: TFA / TIPS /
(95:2.5:2.5). Avoid EDT. -
Time: 2-3 hours at Room Temperature.
-
Precipitation: Cold Diethyl Ether.
-
Purification: Reverse-Phase HPLC (Water/Acetonitrile + 0.1% TFA). Note: The sulfonyl fluoride is stable in acidic HPLC buffers.
QC & Validation Parameters
Trust but verify. The presence of the sulfonyl fluoride is "silent" in standard UV, but distinct in Mass Spec and NMR.
| Method | Expected Observation | Notes |
| LC-MS (ESI+) | Look for loss of HF (-20 Da) in fragmentation, which confirms the fluoride. | |
| 19F NMR | Singlet around +50 to +65 ppm (vs. | Distinctive shift for sulfonyl fluorides.[2][3] Absence of signal suggests hydrolysis to sulfonic acid ( |
| Stability Test | Incubate in PBS (pH 7.4) for 24h. | Analyze by LC-MS. |
Mechanism of Action (SuFEx)
Understanding why we use this warhead helps in experimental design. The diagram below illustrates the SuFEx activation mechanism post-synthesis (Protein Targeting).
Figure 2: Mechanism of SuFEx-mediated covalent protein modification.
Troubleshooting & Optimization
-
Problem: Low Coupling Yield.
-
Cause: Low nucleophilicity of the aminopyridine.
-
Solution: Double coupling (2 x 16h). Switch to HATU if using HBTU. Increase temperature to 50°C (carefully, to avoid
hydrolysis, though usually stable).
-
-
Problem: Hydrolysis to Sulfonic Acid (
).-
Cause: High pH during workup or wet solvents.
-
Solution: Ensure DMF is anhydrous. Keep cleavage cocktail dry. Store peptide as a lyophilized powder at -20°C.
-
-
Problem: Incomplete Allyl Removal.
-
Cause: Poisoned Pd catalyst.
-
Solution: Ensure inert atmosphere. Use fresh
.
-
References
-
Dong, J., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2022). "Sulfonyl Fluorides as Targets and Substrates in the Development of New Synthetic Methods." Nature Reviews Chemistry. [Link]
-
Narayanam, M. K., et al. (2018). "Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides." Organic Letters. [Link]
-
Baranczak, A., et al. (2015). "Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin."[4] Journal of the American Chemical Society. [Link]
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society. [Link]
Sources
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents - PMC [pmc.ncbi.nlm.nih.gov]
Covalent inhibition assays using 5-Aminopyridine-3-sulfonyl fluoride
Application Note: Covalent Inhibition Assays Using 5-Aminopyridine-3-sulfonyl Fluoride
Introduction: The Renaissance of SuFEx Warheads
The resurgence of targeted covalent inhibitors (TCIs) has revolutionized drug discovery, moving beyond the traditional acrylamide-cysteine paradigm. 5-Aminopyridine-3-sulfonyl fluoride (APSF) represents a privileged scaffold in this new era, leveraging Sulfur-Fluoride Exchange (SuFEx) chemistry.
Unlike highly reactive acyl halides, sulfonyl fluorides (SFs) possess a unique balance of stability and reactivity. They are relatively inert in aqueous buffer but react specifically with nucleophilic amino acid side chains (Tyrosine, Lysine, Serine, Histidine, and Threonine) within the context of a protein binding pocket.
This guide details the application of APSF as both a covalent fragment for screening and a tunable warhead for rationally designed inhibitors.[1]
Why 5-Aminopyridine-3-sulfonyl fluoride?
-
Tunable Reactivity: The pyridine ring acts as an electron-withdrawing group, activating the sulfonyl fluoride. However, the amino group at the C5 position (meta to the sulfonyl) donates electron density, tempering this reactivity to prevent non-specific labeling.
-
Synthetic Versatility: The 5-amino group serves as a "handle" for amide coupling, allowing researchers to attach this warhead to diverse ligands or recognition elements.
-
pH Responsiveness: The pyridine nitrogen (
) allows for pH-dependent reactivity modulation, useful in specific cellular compartments (e.g., lysosomes).
Mechanism of Action & Chemical Biology
The covalent modification occurs via a SuFEx mechanism where the fluoride acts as a leaving group.
Reaction Scheme:
-
Target Residues:
-
Tyrosine (Tyr): Often the primary target for SFs. The phenol group attacks the sulfur center.
-
Lysine (Lys): Epsilon-amino groups can react, particularly in basic environments or when positioned near a catalytic base.
-
Serine (Ser): Catalytic serines in proteases/esterases are prime targets.
-
-
Mass Shift: The covalent adduct results in a mass increase on the protein corresponding to the sulfonyl moiety.
-
Note: In intact MS, the loss of the proton from the protein residue is accounted for in the net mass shift calculation.
-
Workflow Visualization
The following diagram outlines the critical path from fragment screening to kinetic validation.
Figure 1: Strategic workflow for utilizing 5-Aminopyridine-3-sulfonyl fluoride in covalent discovery.
Experimental Protocols
Protocol A: Intact Protein Mass Spectrometry Screening
Objective: To rapidly identify if APSF or its derivatives covalently modify the target protein.
Materials:
-
Target Protein (
purity, in non-nucleophilic buffer like HEPES or PBS). Avoid Tris or DTT during incubation if possible (though SFs are generally compatible with thiols, high concentrations can interfere). -
APSF Stock Solution (100 mM in anhydrous DMSO).
-
LC-MS Grade Formic Acid and Acetonitrile.
Step-by-Step Procedure:
-
Preparation: Dilute protein to 5 µM in Reaction Buffer (50 mM HEPES pH 7.5, 150 mM NaCl).
-
Incubation: Add APSF to a final concentration of 50 µM (10x excess). Maintain DMSO concentration
. -
Time-Course: Incubate at Room Temperature (RT). Aliquot samples at
. -
Quenching: Quench reaction by adding equal volume of 0.5% Formic Acid / 50% Acetonitrile. This denatures the protein and stops the reaction.
-
Analysis: Inject 5-10 µg of protein onto a C4 or C8 Reverse Phase HPLC column coupled to a Q-TOF or Orbitrap Mass Spectrometer.
-
Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.
Data Interpretation:
| Observation | Conclusion |
|---|---|
| Mass + 0 Da | No Reaction (Non-binder or unreactive). |
| Mass + (MW - 20 Da) | Covalent Adduct Formed. (Loss of HF). |
| Mass + 2x(MW - 20 Da) | Double labeling (Promiscuity warning). |
Protocol B: Determination of
Objective: To quantify the potency of the covalent inhibitor. Unlike
Concept:
- : Reversible binding affinity (first step).
- : Rate of covalent bond formation (second step).
Procedure:
-
Enzyme Reaction: Set up an activity assay (fluorescence/absorbance) for your target enzyme.
-
Inhibitor Dilution: Prepare a serial dilution of APSF (e.g., 0, 1, 5, 10, 50, 100 µM).
-
Continuous Assay (Progress Curve Method):
-
Add Enzyme + Substrate + Inhibitor simultaneously.
-
Monitor product formation continuously over 60-90 minutes.
-
Note: Covalent inhibitors will show a curvature in the product vs. time plot (product formation slows down as enzyme dies).
-
-
Alternative (Incubation Method):
-
Incubate Enzyme + Inhibitor for varying times (
). -
Dilute aliquot into a Substrate mix to measure remaining activity.
-
Plot
vs. Time for each concentration to get .
-
Calculation:
-
Determine
(observed rate of inactivation) for each inhibitor concentration . -
Fit the data to the hyperbolic equation:
-
Output: Report
in units of . A higher value indicates a more potent inhibitor.
Synthetic Application: Derivatization
To transform the 5-Aminopyridine-3-sulfonyl fluoride fragment into a high-affinity probe, utilize the amino group.
Reaction: Amide Coupling. Caution: The sulfonyl fluoride moiety is hydrolytically stable at neutral pH but can degrade at high pH or high temperature.
-
Recommended Conditions: Use mild coupling reagents (HATU or EDC/HOBt) in dry DMF/DCM.
-
Base: Use DIPEA or NMM. Avoid strong nucleophilic bases.
-
Workup: Acidic wash (dilute HCl) is generally safe for SFs and removes unreacted amine.
References
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
-
Hett, E. C., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(4), 1094–1098.[2] [Link]
-
Lagoutte, P., Patin, D., & McCammon, J. A. (2016). Covalent inhibitors: an opportunity for rational peptide-based drug design. European Journal of Medicinal Chemistry, 112, 1-3. [Link]
Sources
Application Notes and Protocols: Bioconjugation Techniques Involving Pyridine Sulfonyl Fluorides
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth exploration of bioconjugation techniques centered on the use of pyridine sulfonyl fluorides and related sulfur(VI) fluoride electrophiles. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, offering a rationale for experimental design and troubleshooting. Detailed, field-proven protocols for the labeling of proteins and peptides are presented, alongside a critical analysis of the stability and reactivity of the resulting conjugates. This guide is intended to empower researchers in chemical biology and drug development to leverage the unique properties of sulfonyl fluorides for the creation of novel bioconjugates, from fluorescently labeled proteins for imaging to next-generation antibody-drug conjugates.
Introduction: The Rise of Sulfonyl Fluorides in Bioconjugation
Bioconjugation, the science of covalently linking molecules to biomacromolecules such as proteins, peptides, and nucleic acids, is a cornerstone of modern biomedical research and therapeutic development. The choice of chemical ligation strategy is paramount, dictating the stability, homogeneity, and ultimate functionality of the resulting conjugate. While traditional methods targeting lysine and cysteine residues have been workhorses in the field, there is a continuous drive for new chemistries that offer greater selectivity, stability, and broader substrate scope.
Sulfonyl fluorides have emerged as a privileged class of electrophiles for bioconjugation, largely due to their unique reactivity profile.[1][2][3] Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability in aqueous media, yet can be "activated" by the microenvironment of a protein binding pocket to react with specific nucleophilic amino acid residues.[4][5] This "tunable" reactivity forms the basis of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has significantly expanded the toolbox of chemical biologists.[4][6][7]
This guide will focus on the practical application of pyridine sulfonyl fluorides and related compounds in bioconjugation, providing both the theoretical framework and detailed experimental protocols necessary for their successful implementation.
The Chemistry of Sulfonyl Fluorides: A Tale of Stability and Reactivity
The utility of sulfonyl fluorides in bioconjugation stems from the fine balance between the stability of the S-F bond and its susceptibility to nucleophilic attack.[4][8] This section delves into the key chemical principles governing their application.
2.1. Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
At its core, SuFEx is a click chemistry transformation that involves the reaction of a sulfur(VI) fluoride compound with a nucleophile, resulting in the formation of a stable covalent bond and the release of a fluoride ion.[4][6][9] The reaction is highly efficient and can be performed under biocompatible conditions, making it ideal for modifying complex biomolecules.[4][9]
The reactivity of the sulfonyl fluoride is highly dependent on its molecular context. Aryl sulfonyl fluorides, for instance, are generally more reactive than alkyl sulfonyl fluorides. Furthermore, the presence of electron-withdrawing or -donating groups on an aromatic ring can further modulate reactivity.[1] This inherent tunability allows for the design of probes with tailored reactivity profiles for specific applications.
2.2. Reactivity with Amino Acid Residues
Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, expanding the possibilities for protein modification beyond traditional cysteine and lysine targeting.[1] The primary targets include:
-
Serine and Threonine: The hydroxyl groups of these residues can act as nucleophiles, particularly when activated within an enzyme's active site.[2]
-
Lysine: The ε-amino group of lysine is a potent nucleophile and a common target for sulfonyl fluorides.[1][10]
-
Tyrosine: The phenolic hydroxyl group of tyrosine can also be targeted by sulfonyl fluorides.[1][7]
-
Histidine: The imidazole side chain of histidine can serve as a nucleophile for reaction with sulfonyl fluorides.[1][11]
The selectivity for a particular residue is often dictated by its pKa and its accessibility within the protein structure. Proximity and orientation of the sulfonyl fluoride "warhead" within a binding pocket can lead to highly specific labeling of a single residue.[4][5]
2.3. Pyridine Sulfonyl Fluorides: A Special Case
While the broader class of sulfonyl fluorides is widely used, pyridine sulfonyl fluorides, such as 2-pyridinesulfonyl fluoride (PyFluor), have unique properties. PyFluor is recognized as a superior reagent for deoxyfluorination, a different chemical transformation where an alcohol is converted to an alkyl fluoride.[12][13][14] This reactivity highlights the electrophilic nature of the sulfur center in pyridine sulfonyl fluorides. While its direct use as a bioconjugation warhead is less documented than other aryl sulfonyl fluorides, the principles of its reactivity are informative for understanding the broader class of compounds. The pyridine ring, being electron-withdrawing, enhances the electrophilicity of the sulfonyl group.
Experimental Protocols
This section provides detailed, step-by-step protocols for the labeling of proteins with sulfonyl fluoride-containing probes. These protocols are intended as a starting point and may require optimization for specific proteins and probes.
3.1. General Considerations for Protein Labeling
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the sulfonyl fluoride.[15] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer.
-
pH: The optimal pH for labeling is typically between 7.5 and 8.5.[2][16] At this pH, the target amino acid residues are sufficiently deprotonated to be nucleophilic, while the hydrolysis of the sulfonyl fluoride remains relatively slow.
-
Protein Concentration: For efficient labeling, the protein concentration should ideally be at least 2 mg/mL.[15][16]
-
Probe Concentration and Stoichiometry: The optimal molar ratio of the probe to the protein will need to be determined empirically. A good starting point is a 5- to 20-fold molar excess of the probe.
-
Reaction Time and Temperature: Labeling reactions are typically carried out at room temperature for 1 to 4 hours. Longer incubation times or elevated temperatures may be necessary for less reactive probes or target sites.
3.2. Protocol for Labeling a Protein with an Amine-Reactive Sulfonyl Fluoride Probe
This protocol is designed for labeling a protein with a sulfonyl fluoride probe that targets lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive sulfonyl fluoride probe
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
1 M sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Probe Solution:
-
Shortly before use, dissolve the amine-reactive sulfonyl fluoride probe in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[16]
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the desired volume of the dissolved probe. A 10-fold molar excess of the probe is a good starting point.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted probe and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the fluorophore (if applicable).[16]
-
Analyze the labeled protein by SDS-PAGE to confirm conjugation and assess purity.
-
3.3. Workflow for Chemoproteomic Target Identification
This workflow outlines the steps for identifying the protein targets of a sulfonyl fluoride probe in a complex biological sample, such as a cell lysate.[17][18]
Materials:
-
Alkyne- or azide-tagged sulfonyl fluoride probe
-
Cell lysate
-
Biotin-azide or biotin-alkyne for click chemistry
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Labeling: Treat the cell lysate with the alkyne- or azide-tagged sulfonyl fluoride probe for a defined period (e.g., 1 hour) at 37°C.[9]
-
Click Chemistry: To the labeled lysate, add biotin-azide (or biotin-alkyne), CuSO₄, TCEP, and TBTA to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This attaches a biotin tag to the probe-labeled proteins.[17]
-
Enrichment: Incubate the lysate with streptavidin-agarose beads to capture the biotinylated proteins.[17][18]
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a suitable buffer and digest the captured proteins with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the sulfonyl fluoride probe.
Data Presentation and Visualization
4.1. Table of Sulfonyl Fluoride Reactivity and Stability
| Sulfonyl Fluoride Type | Relative Reactivity | Hydrolytic Stability | Common Amino Acid Targets | Reference |
| Aryl Sulfonyl Fluorides | High | Moderate | Lys, Ser, Tyr, His | [1] |
| Alkyl Sulfonyl Fluorides | Moderate | Moderate to High | Ser, Lys | [1] |
| Sulfamoyl Fluorides | Moderate | High | Lys, Ser | [1][17] |
| Fluorosulfates | Low | High | Tyr, Lys | [1][10] |
This table provides a generalized comparison. The actual reactivity and stability can be significantly influenced by the specific molecular structure.
4.2. Diagrams
Caption: General Mechanism of SuFEx Bioconjugation
Caption: Chemoproteomic Target Identification Workflow
Conclusion and Future Outlook
Pyridine sulfonyl fluorides and the broader class of sulfur(VI) fluoride electrophiles represent a powerful and versatile toolset for modern bioconjugation. Their unique combination of stability and tunable reactivity allows for the selective modification of proteins and other biomolecules, often at sites that are inaccessible to traditional labeling reagents. The applications of this chemistry are vast, ranging from the development of highly specific activity-based probes for enzyme profiling to the construction of next-generation antibody-drug conjugates with improved therapeutic indices. As our understanding of the subtle factors that govern SuFEx reactivity continues to grow, we can expect to see the development of even more sophisticated and selective bioconjugation strategies based on this remarkable chemistry.
References
-
Qin, W., et al. (2019). Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins. Angewandte Chemie International Edition, 58(24), 8029-8033. [Link]
-
Li, S., et al. (2020). Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society, 142(25), 11153-11160. [Link]
-
An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ResearchGate. [Link]
-
Zhang, B., et al. (2018). Synthesis, bioconjugation and stability studies of [18F]ethenesulfonyl fluoride. Journal of Labelled Compounds and Radiopharmaceuticals, 61(11), 847-856. [Link]
-
Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(5), 929-945. [Link]
-
Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. ACS Publications. [Link]
-
Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC Publishing. [Link]
-
Zhu, R., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad099. [Link]
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. Journal of the American Chemical Society, 135(15), 5656-5668. [Link]
-
Synthesis of Sulfonyl Fluorides from Sulfonamides. Wiley Online Library. [Link]
-
Ball, N. D., et al. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids. Organic & Biomolecular Chemistry, 21(1), 43-47. [Link]
-
Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]
-
Cy5 Protein Labeling Kit. Jena Bioscience. [Link]
-
Lee, C., et al. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(2), 346-352. [Link]
-
Nielsen, M. K., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. The Doyle Group. [Link]
-
Facile Synthesis of Sulfonyl Fluorides from Sulfonic Acids. ResearchGate. [Link]
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]
-
Swartz, D. R. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Scanning Microscopy, 10(2), 523-532. [Link]
-
Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]
-
Du, S., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(19), 16925-16927. [Link]
-
da Silva, J. F., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules, 26(14), 4160. [Link]
-
Gemoets, H. P. L., et al. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society, 141(31), 12258-12262. [Link]
-
RojasLab. (2025). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! [YouTube video]. [Link]
Sources
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pediatrics.ucsd.edu [pediatrics.ucsd.edu]
- 7. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4) Derived Connective Hubs For Bioconjugation to DNA and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 11. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 13. PyFluor - Enamine [enamine.net]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 16. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Aminopyridine-3-sulfonyl Fluoride
This guide is structured as a specialized technical resource for organic chemists and process development scientists. It prioritizes yield optimization and mechanistic understanding over generic procedural lists.
Executive Summary: The "Amphoteric" Challenge
Synthesizing 5-aminopyridine-3-sulfonyl fluoride presents a unique "suicide" risk in organic synthesis: the molecule contains a nucleophile (amine) and a potent electrophile (sulfonyl fluoride) on the same heteroaromatic scaffold.
While sulfonyl fluorides (SuFEx warheads) are thermodynamically stable compared to chlorides, the pyridine nitrogen renders the ring electron-deficient, making the sulfonyl group susceptible to hydrolysis during intermediate steps. Furthermore, the final reduction to the free amine often triggers rapid intermolecular polymerization (polysulfonamide formation).
Core Thesis for Yield Improvement: To maximize yield, you must decouple the formation of the electrophile from the liberation of the nucleophile . The most robust protocol avoids the "Sandmeyer" route (diazotization) in favor of a Palladium-catalyzed sulfination followed by a late-stage reduction under acidic conditions .
Strategic Workflows
We recommend two distinct routes depending on your scale and reagent availability.
Route A: The "Modern" Pd-Catalyzed Route (Recommended for High Yield)
Best for: Gram-scale, high purity, avoiding harsh oxidants.
-
Precursor: 3-Bromo-5-nitropyridine.
-
Sulfonylation: Pd-catalyzed insertion of sulfur dioxide (using DABSO) followed by electrophilic fluorination (NFSI).[1]
-
Reduction: Selective reduction of the nitro group to the amine as the Hydrochloride salt.
Route B: The "Classic" Oxidative Route (Cost-Effective)
Best for: Multi-gram scale, lower cost of goods.
-
Precursor: 3-Bromo-5-nitropyridine.
-
Thiolation: Pd-catalyzed coupling with benzyl mercaptan.
-
Oxidative Chlorination:
/ to sulfonyl chloride. -
Fluorination: Bifluoride exchange (
).
Workflow Visualization
The following diagram illustrates the critical decision points and "yield traps" in these pathways.
Caption: Comparison of Synthetic Routes. Route A minimizes steps and avoids unstable sulfonyl chloride intermediates.
Detailed Troubleshooting & Optimization Guide
Phase 1: Formation of the Sulfonyl Fluoride (The Nitro-Intermediate)
Issue: Low conversion of Aryl Bromide to Sulfonyl Fluoride (Route A).
-
Diagnosis: Catalyst poisoning or inefficient
transfer from DABSO. -
Solution:
-
Catalyst Switch: Switch from standard
to or / Xantphos . These bulky, electron-rich ligands stabilize the oxidative addition complex. -
Temperature Control: The insertion of
is reversible. Maintain reaction temperature at 75°C . Do not overheat, or desulfonylation occurs. -
Stoichiometry: Use 0.6 equiv of DABSO (provides 1.2 equiv of
) and 1.5 equiv of NFSI .
-
Issue: Hydrolysis of Sulfonyl Chloride to Sulfonic Acid (Route B).
-
Diagnosis: The pyridine nitrogen acts as an internal base, catalyzing the attack of water on the sulfonyl chloride.
-
Solution:
-
Bifluoride Method: Do not use "naked" KF. Use
(Potassium Bifluoride) in acetonitrile/water (1:1). The bifluoride anion ( ) is acidic enough to protonate the pyridine nitrogen (deactivating it) while remaining nucleophilic enough to effect the Cl F exchange. -
"On-Water" Effect: Run the reaction at high concentration (1M). The hydrophobic effect accelerates the halide exchange while minimizing water contact time.
-
Phase 2: The Critical Reduction (Nitro Amine)
Issue: Product disappears during workup (Polymerization).
-
Mechanism: As the nitro group reduces to the amine (
), it attacks the sulfonyl fluoride ( ) of a neighboring molecule, forming a sulfonamide dimer, then trimer, etc. -
Solution (The "Salt Strategy"):
-
Do NOT use standard hydrogenation (Pd/C + MeOH). The neutral conditions promote polymerization.
-
Protocol: Use Iron powder (Fe) in Acetic Acid or
/ HCl .[3] -
Isolation: Evaporate the solvent and isolate the product directly as the Hydrochloride Salt . Do not neutralize with NaOH or
to extract the free base. The protonated amine ( ) is non-nucleophilic and stable in the presence of the sulfonyl fluoride.
-
Issue: Defluorination (Loss of the Fluoride).
-
Diagnosis: Over-reduction or hydrolysis during the reduction step.
-
Solution: Sulfonyl fluorides are generally resistant to reduction. However, if using Pd/C, ensure the system is anhydrous if possible (use dry HCl/MeOH) to prevent hydrolysis catalyzed by the metal surface.
Quantitative Data: Method Comparison
The following table summarizes expected yields based on optimized protocols.
| Parameter | Route A (Pd/DABSO) | Route B (Oxidative) | Traditional Sandmeyer |
| Overall Yield | 65 - 75% | 50 - 60% | < 30% |
| Step Count | 2 (Telescoped) | 4 | 4 |
| Purity Profile | High (>95%) | Moderate (requires recrystallization) | Low (diazo tars) |
| Key Reagent Cost | High (DABSO, NFSI) | Low ( | Low |
| Scalability | < 100g | > 1kg | Difficult (Safety) |
| Atom Economy | Moderate | Poor | Poor |
Frequently Asked Questions (FAQs)
Q1: Can I isolate the free base of 5-aminopyridine-3-sulfonyl fluoride? A: We strongly advise against it. The free base has a half-life of minutes to hours in solution before polymerizing, especially at high concentrations. Store it as the HCl or TFA salt . If you must use the free base for a subsequent coupling, generate it in situ by adding a non-nucleophilic base (like DIPEA) immediately in the presence of your next electrophile.
Q2: Why use DABSO instead of
Q3: My sulfonyl fluoride peak in
Q4: Is the sulfonyl fluoride stable to the Iron/Acetic Acid reduction conditions?
A: Yes. Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to reductive conditions and acidic hydrolysis. They survive Fe/AcOH,
References
-
Palladium-Catalyzed Sulfonylation (DABSO Route)
-
Stability of Sulfonyl Fluorides (SuFEx Chemistry)
-
Bifluoride Exchange Method (
):- Title: Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and W
- Source:Journal of Organic Chemistry (via Organic Chemistry Portal).
-
URL:[Link]
-
Nitro Reduction Strategies
- Title: Selective Reduction of Nitro Groups (General Methodologies).
- Source:Common Organic Chemistry.
-
URL:[Link]
Sources
- 1. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 5. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Technical Support Center: Troubleshooting 5-Aminopyridine-3-sulfonyl fluoride Reactivity in SuFEx Click Chemistry
Welcome to the advanced troubleshooting center for 5-Aminopyridine-3-sulfonyl fluoride (CAS: 1909327-25-8). While Sulfur(VI) Fluoride Exchange (SuFEx) is celebrated for its near-perfect "click" efficiency, the unique electronic and steric environment of the aminopyridine core can lead to stalled reactions and low yields. This guide provides researchers and drug development professionals with the mechanistic causality and field-proven protocols needed to overcome these reactivity barriers.
Diagnostic Workflow
Use the logical pathway below to identify the root cause of low reactivity and select the appropriate chemical intervention.
Diagnostic workflow for troubleshooting 5-Aminopyridine-3-sulfonyl fluoride SuFEx reactivity.
Mechanistic Troubleshooting (FAQs)
Q1: Why is the intrinsic SuFEx reactivity of 5-Aminopyridine-3-sulfonyl fluoride significantly lower than that of standard aryl sulfonyl fluorides? A1: The reactivity of the S(VI)-F bond depends heavily on the electrophilicity of the sulfur center. In this specific molecule, the primary amine (-NH₂) group exerts a strong electron-donating resonance effect (+M). This pushes electron density across the pyridine ring and onto the sulfonyl group, drastically reducing the electrophilicity of the sulfur atom. Because sulfonyl fluorides are thermodynamically highly stable and resistant to heterolytic cleavage 1[1], this electronic deactivation prevents standard nucleophilic attack, leading to stalled reactions when using conventional mild bases.
Q2: My coupling with alkyl/aryl alcohols yields <20% product after 24 hours using DBU. How can I drive this reaction to completion? A2: While DBU is a standard SuFEx catalyst, it often struggles with electronically deactivated S(VI) centers 2[2]. To overcome this, transition to the Accelerated SuFEx Click Chemistry (ASCC) protocol utilizing Barton’s base (BTMG) and Hexamethyldisilazane (HMDS) 3[3]. Causality: HMDS acts synergistically with BTMG to generate reactive silyl ethers in situ from the alcohol nucleophiles. The thermodynamic driving force of forming a highly stable silicon-fluoride (Si-F) byproduct overcomes the activation energy barrier imposed by the deactivated S(VI) center, allowing the reaction to proceed rapidly at room temperature 4[4].
Q3: Does the free pyridine nitrogen or the primary amine interfere with the catalyst? A3: Yes. The free -NH₂ group and the basic pyridine nitrogen can engage in competitive hydrogen bonding with the fluoride leaving group or the catalyst itself. This can sequester the catalyst and disrupt the highly ordered transition state required for S-F exchange. If the BTMG/HMDS system fails, the definitive solution is to mask the amine. Converting the -NH₂ to an electron-withdrawing amide (e.g., acetamide) or carbamate (e.g., N-Boc) eliminates the +M electron-donating effect and prevents hydrogen-bond-mediated catalyst poisoning, immediately restoring the electrophilicity of the sulfonyl fluoride.
Q4: What is the optimal solvent system for this specific building block? A4: Anhydrous Acetonitrile (MeCN) is the optimal solvent. Causality: SuFEx reactions proceed via a highly polarized transition state. MeCN is a polar aprotic solvent that efficiently stabilizes the developing charge separation during S-F bond cleavage without acting as a competing nucleophile. Protic solvents must be strictly avoided as they will hydrogen-bond with the catalyst and nucleophile, quenching the reaction.
Catalyst Performance Comparison
When coupling 5-Aminopyridine-3-sulfonyl fluoride with standard alcohol nucleophiles, catalyst selection dictates the thermodynamic success of the reaction.
| Catalyst System | Additive | Loading (mol%) | Temp | Time | Typical Yield | Mechanism of Action / Limitation |
| DBU | None | 10–30 | RT | 24 h | < 30% | General base catalysis; insufficient for electronically deactivated S(VI) centers. |
| BEMP | None | 10–20 | RT | 12 h | ~ 45% | Stronger phosphazene base; provides better activation but is prone to side reactions. |
| BTMG | HMDS | 5–10 | RT | 0.5–3 h | > 85% | Synergistic in situ silylation; driven by the immense thermodynamic energy of Si-F bond formation. |
Validated Experimental Protocol: Accelerated SuFEx Coupling
This protocol utilizes the BTMG/HMDS synergistic system to force the coupling of deactivated sulfonyl fluorides with aryl/alkyl alcohols 3[3].
Self-Validating System: This workflow incorporates an in situ silylation step. The reaction's progress can be analytically validated by monitoring the evolution of the Me₃Si-F peak via ¹⁹F NMR (~ -157 ppm).
Materials:
-
5-Aminopyridine-3-sulfonyl fluoride (0.5 mmol, 1.0 equiv)
-
Aryl or Alkyl Alcohol (0.5 mmol, 1.0 equiv)
-
Hexamethyldisilazane (HMDS) (0.5 mmol, 1.0 equiv)
-
2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG) (0.025 mmol, 5.0 mol%)
-
Anhydrous Acetonitrile (MeCN) (2.5 mL)
Step-by-Step Methodology:
-
Preparation & Inert Atmosphere: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) or Argon for 5 minutes.
-
Substrate Loading: Add the 5-Aminopyridine-3-sulfonyl fluoride and the target alcohol to the flask.
-
Solvation: Inject the anhydrous MeCN to achieve a 0.2 M concentration. Stir until a homogenous solution is formed.
-
Additive Introduction (The "Spring-Load" Step): Inject HMDS directly into the solution. Causality: HMDS acts as the silylating agent to convert the alcohol into a highly reactive silyl ether intermediate.
-
Catalyst Initiation: Add BTMG via a microsyringe. The reaction will begin immediately upon introduction of the base.
-
Incubation & QC Monitoring: Stir at room temperature (20–25 °C) for 30 to 60 minutes.
-
Validation Check: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The complete disappearance of the sulfonyl fluoride peak (m/z 176.17) confirms reaction completion.
-
-
Workup (Click Chemistry Principle): In accordance with click chemistry principles, extensive aqueous workup is unnecessary. Transfer the mixture to a round-bottom flask and evaporate the volatile side products (NH₃, Me₃Si-F, TMS-OH, and BTMG) under reduced pressure (rotary evaporator, 40 °C, <10 mbar)3[3].
-
Final Purification: If trace impurities remain, pass the crude residue through a short silica gel plug using an EtOAc/Hexane gradient.
References
- Accelerated SuFEx Click Chemistry for Modular Synthesis.
- Accelerated SuFEx Click Chemistry For Modular Synthesis.PMC - NIH.
- SuFEx: Sulfonyl Fluorides that Particip
- Sulfur fluoride exchange.PMC - NIH.
Sources
Technical Support Center: Purification & Handling of 5-Aminopyridine-3-sulfonyl Fluoride
Core Technical Directive
5-Aminopyridine-3-sulfonyl fluoride represents a unique challenge in purification: it combines a basic, nucleophilic handle (the aminopyridine) with an electrophilic "click" chemistry warhead (the sulfonyl fluoride). While the sulfonyl fluoride (SuFEx) group is kinetically stable compared to sulfonyl chlorides, the presence of the basic nitrogen creates an amphoteric system prone to streaking on silica, self-polymerization in concentrated solutions, and hydrolysis if pH is mismanaged.
This guide moves beyond standard protocols to address the specific physicochemical conflicts inherent to this scaffold.
Critical Stability & Handling (Read Before Purification)
The "Goldilocks" pH Zone
-
Acid Sensitivity: Strong acids (
) protonate the pyridine, which is desirable for stability, but excessive heat + acid can hydrolyze the bond to the sulfonic acid. -
Base Sensitivity: Strong bases (
, e.g., NaOH) will rapidly hydrolyze the sulfonyl fluoride to the sulfonate salt. -
Self-Reactivity: In concentrated solutions, the free amine of one molecule can attack the sulfonyl fluoride of another (intermolecular polymerization), particularly if catalyzed by trace calcium or silica surface effects.
Recommendation: Isolate and store the compound as a hydrochloride salt if possible, or keep the free base in a frozen matrix (benzene/dioxane) if immediate use is not planned.
Decision Tree: Purification Strategy
Use the following logic flow to determine the optimal purification method based on your crude profile.
Figure 1: Purification Decision Matrix. Selects pathway based on crude purity and physicochemical behavior.
Troubleshooting Guides & FAQs
Module A: Flash Chromatography (The "Streaking" Issue)
Issue: The compound elutes as a broad smear (tailing) on silica gel, co-eluting with impurities.
Root Cause: The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol (
Q: How do I stop the streaking without hydrolyzing the sulfonyl fluoride? A: You must neutralize the silica surface.
-
Protocol: Pre-treat the silica column with mobile phase containing 1% Triethylamine (Et3N) .
-
Caution: Do not use stronger bases (like piperidine) or nucleophilic bases (like DMAP), as they may trigger the SuFEx reaction.
-
Alternative: If Et3N is problematic for downstream steps, use 1% Ammonium Hydroxide (
) in the mobile phase, but ensure the column is run quickly to minimize hydrolysis risk.
Q: My sulfonyl fluoride is decomposing on the column. Why? A: Sulfonyl fluorides are generally stable on silica, but "activated" silica (very dry, acidic) can degrade them over long residence times.
-
Solution: Use "Neutral Silica" (pH 7) instead of standard acidic silica.
-
Process: Flush the column with pure solvent (e.g., DCM) before loading to remove latent acidity. Keep run times under 20 minutes.
Module B: Crystallization (Oiling Out)
Issue: Upon cooling the hot solvent mixture, the product separates as a gummy oil instead of crystals. Root Cause: The compound is too soluble in the organic solvent, or the "supersaturation gap" was crossed too quickly.
Q: What solvent system works best for aminopyridine sulfonyl fluorides? A: A binary system of Isopropanol (IPA) and Heptane is highly effective.
-
Why: IPA solubilizes the polar amine/pyridine functionality, while Heptane acts as the anti-solvent to force the fluorinated tail out of solution.
-
Protocol:
-
Dissolve crude solid in minimal boiling IPA.
-
Add hot Heptane dropwise until persistent cloudiness appears.
-
Add one drop of IPA to clear the solution.
-
Cool slowly to Room Temp, then to 4°C.
-
Module C: Chemical Stability Verification
Q: How do I distinguish between the Sulfonyl Fluoride and the Hydrolyzed Sulfonic Acid?
A: Use
-
Sulfonyl Fluoride (
): Shows a distinctive singlet around +65 ppm (relative to ). -
Sulfonic Acid (
): Will show no signal in NMR (unless other fluorines are present). -
Self-Validation: Run a quick
NMR of the crude. If the signal at +65 ppm is weak or absent, your workup pH was likely too basic.
Detailed Experimental Protocols
Protocol 1: Buffered Silica Gel Chromatography
Best for: Removing non-polar impurities from crude reaction mixtures.
Materials:
Step-by-Step:
-
Slurry Preparation: Prepare a slurry of silica gel in DCM containing 1% v/v Et3N .
-
Column Packing: Pour the slurry into the column and flush with 2 column volumes (CV) of the same buffer (DCM + 1% Et3N). This neutralizes acidic sites.
-
Loading: Dissolve the crude residue in a minimum amount of DCM (avoid MeOH for loading if possible to prevent band broadening). Load carefully onto the sand bed.
-
Elution: Elute with a gradient of 0%
10% MeOH in DCM (maintain 1% Et3N throughout). -
Monitoring: Collect fractions. Spot on TLC plates (visualize with UV 254nm). The aminopyridine usually fluoresces strongly.
-
Workup: Combine pure fractions. Evaporate solvent.[3] Note: Trace Et3N will remain. To remove it, co-evaporate with heptane or dry under high vacuum for 12h.
Protocol 2: Mild Workup (Emulsion Prevention)
Best for: Initial isolation from reaction mixtures (e.g., from sulfonyl chloride precursor).
Context: The amphoteric nature of the product often leads to emulsions during aqueous extraction.
Figure 2: Workup workflow emphasizing mild pH control to prevent hydrolysis.
-
Quench: Pour reaction mixture into saturated Sodium Bicarbonate (
) . Do not use NaOH. -
Extraction: Extract 3x with Ethyl Acetate (EtOAc).
-
Tip: If emulsion forms, add a small amount of IPA (5%) to the organic layer to break surface tension.
-
-
Washing: Wash combined organics once with Brine.
-
Critical: Do not perform an acid wash (e.g., 1M HCl) to remove pyridine impurities, as you will protonate your product and lose it to the aqueous layer.
-
-
Drying: Dry over Sodium Sulfate (
) and concentrate at .
Data Summary: Solvent Compatibility
| Solvent System | Suitability | Notes |
| DCM / MeOH | High | Standard for chromatography. Requires Et3N buffer. |
| Hexane / EtOAc | Low | Product is often too polar; poor solubility. |
| IPA / Heptane | Excellent | Best for recrystallization. |
| Water / Acetonitrile | Good | Suitable for Reverse Phase (C18). Use |
| DMSO | Avoid | High boiling point makes removal difficult without heating (degradation risk). |
References
-
Sharpless, K. B., et al. (2014).[2] "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition. (Foundational text on SuFEx stability and reactivity).
-
Wright, S. W., & Hallstrom, K. N. (2006).[4] "A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols."[4] Journal of Organic Chemistry. (Specifics on heteroaryl sulfonyl fluoride stability).
-
BenchChem Technical Support. (2025). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." (Comparative stability data).
-
ResearchGate Community. (2020). "Effective solvent system selection in the recrystallization purification of pharmaceutical products." (General guidance on solvent pairing for polar aromatics).
Sources
Optimizing pH conditions for 5-Aminopyridine-3-sulfonyl fluoride coupling
Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. 5-Aminopyridine-3-sulfonyl fluoride is a highly versatile but challenging bifunctional building block. Because it contains both an electrophilic warhead (the sulfonyl fluoride) and a nucleophilic tail (the 5-amino group), controlling the reaction microenvironment is critical.
This guide provides authoritative troubleshooting, mechanistic causality, and self-validating protocols to help you prevent self-condensation, avoid hydrolysis, and achieve perfect chemoselective coupling.
Part 1: Mechanistic Causality & The pH Balancing Act
To master 5-Aminopyridine-3-sulfonyl fluoride, you must treat the reaction as a dynamic equilibrium of protonation states. The molecule's dual nature means that the very conditions used to activate your target nucleophile (e.g., a protein's tyrosine residue) can also activate the reagent's own 5-amino group, leading to catastrophic oligomerization.
-
The Electrophile (SO₂F): Unlike traditional sulfonyl chlorides, sulfonyl fluorides are exceptionally stable and resist reduction or hydrolysis under neutral conditions[1]. They require a specific microenvironment—often proximity-driven hydrogen bonding or specific fluoride-proton interactions—to undergo S-F cleavage[2].
-
The Nucleophile (5-NH₂): The pyridine ring exerts an electron-withdrawing effect, lowering the pKa of the 5-amino group compared to standard aliphatic amines. However, as the pH rises above 8.0, this amino group becomes fully deprotonated and highly nucleophilic, actively seeking out the SO₂F groups of adjacent molecules.
-
The Target (e.g., Tyrosine): In aqueous protein modifications, the goal is to couple the SO₂F to a target like Tyrosine (pKa ~10). By holding the pH at exactly 7.8, Tyrosine's phenolic OH is sufficiently activated for the SuFEx transition state, while aliphatic amines (like Lysine, pKa ~10.5) remain protonated and unreactive[3].
Part 2: Diagnostic Troubleshooting (FAQs)
Q1: Why is my 5-Aminopyridine-3-sulfonyl fluoride polymerizing/self-condensing in the reaction mixture? Causality: You are likely operating at a pH that is too high (> 8.5) or using an excess of an unhindered strong base in a low-solvent volume. Under these conditions, the 5-amino group is fully deprotonated and attacks the sulfonyl fluoride of neighboring molecules. Solution: For aqueous reactions, strictly buffer the system between pH 7.5 and 8.0. For non-aqueous small-molecule couplings, avoid standard amines like triethylamine. Instead, use bulky, non-nucleophilic bases such as 1,1,3,3-tetramethylguanidine (TMG) or BEMP, which activate the target phenol or alcohol without facilitating the 5-amino group's nucleophilic attack[4].
Q2: How do I achieve chemoselective coupling to Tyrosine over Lysine in peptide modifications? Causality: SuFEx chemoselectivity is dictated by the protonation state of the competing nucleophiles. At pH 7.8, the primary amine of Lysine is entirely protonated (NH₃⁺), rendering it chemically blind to the sulfonyl fluoride. Tyrosine is also mostly protonated, but the unique hydrogen-bonding microenvironment stabilizes the SuFEx transition state for phenols far better than for amines[3]. Solution: Utilize a Phosphate-Buffered Saline (PBS) system calibrated exactly to pH 7.8. Avoid Tris buffers, as the primary amine in Tris can act as a competitive nucleophile over long incubation periods.
Q3: My sulfonyl fluoride is hydrolyzing into sulfonic acid before the coupling completes. What is going wrong? Causality: While sulfonyl fluorides are robust, they are not invincible. Prolonged exposure to pH > 9.0, especially combined with elevated temperatures (>40°C), leads to an accumulation of hydroxide ions that eventually force S-F cleavage[2]. Solution: Lower the pH to 7.8. If a higher pH is absolutely mandatory to maintain the solubility of your target protein, you must drop the reaction temperature to 4°C to increase the kinetic barrier against hydrolysis, and increase the equivalent ratio of the sulfonyl fluoride reagent to compensate for minor losses.
Part 3: Quantitative Data & Metrics
The following table summarizes the causal relationship between pH, molecular state, and experimental outcomes to help you benchmark your reaction conditions.
| pH Range | 5-Amino Group State | Target Nucleophile (e.g., Tyr) | SO₂F Stability | Primary Experimental Outcome |
| < 6.0 | Protonated (Inactive) | Protonated (Inactive) | Highly Stable | Sluggish reaction; unreacted starting materials recovered. |
| 7.5 – 8.0 | Neutral (Mildly active) | Phenolate transition state | Stable | Optimal chemoselective SuFEx coupling. |
| 8.5 – 9.0 | Neutral (Nucleophilic) | Deprotonated (Active) | Moderately Stable | Mixed products; noticeable self-condensation begins. |
| > 9.0 | Neutral (Highly active) | Fully Deprotonated | Rapid Hydrolysis | Oligomerization & complete SO₂F hydrolysis. |
Part 4: Validated Workflows & Protocols
Protocol: Aqueous SuFEx Coupling to Tyrosine-Containing Peptides
This self-validating protocol is designed to achieve chemoselective labeling while entirely suppressing 5-aminopyridine self-condensation.
Step 1: Precision Buffer Preparation Prepare 100 mM Phosphate-Buffered Saline (PBS) and adjust precisely to pH 7.8 using 0.1 M NaOH or HCl. Causality: This specific pH balances the activation of the tyrosine phenolic OH while keeping aliphatic amines (like lysine) protonated and suppressing the nucleophilicity of the 5-amino group[3].
Step 2: Substrate Solubilization Dissolve the target peptide in the PBS buffer to a final concentration of 1 mM. Causality: High dilution prevents intermolecular cross-linking of the peptide, favoring specific 1:1 labeling or intramolecular macrocyclization.
Step 3: Reagent Addition Dissolve 5-Aminopyridine-3-sulfonyl fluoride in anhydrous DMSO to create a 50 mM stock. Add this stock dropwise to the peptide solution to achieve a final reagent concentration of 2 mM (max 5% DMSO v/v). Causality: The sulfonyl fluoride is highly stable but hydrophobic; DMSO ensures homogeneous distribution without disrupting the aqueous microenvironment or denaturing the peptide[1].
Step 4: Incubation Stir the reaction at ambient temperature (20–25°C) for 2 to 4 hours. Causality: Ambient temperature provides sufficient kinetic energy for the proximity-driven S-F exchange without crossing the activation energy threshold for hydroxide-mediated hydrolysis[2].
Step 5: Validation Checkpoint (Self-Validating Step) Analyze a 10 µL aliquot via LC-MS.
-
Success: You observe the desired product mass (Peptide + 156 Da).
-
Failure (Hydrolysis): If you observe a mass of +138 Da, hydrolysis to sulfonic acid has occurred (pH drifted too high).
-
Failure (Polymerization): If you observe multiples of +156 Da, self-condensation of the reagent has occurred (base was too strong/concentrated).
Part 5: Reaction Pathway Visualization
The following diagram illustrates the logical pathways and competing reactions dictated by the pH microenvironment.
pH-dependent reaction pathways for 5-Aminopyridine-3-sulfonyl fluoride SuFEx coupling.
References
-
Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media Source: Chemical Science (RSC Publishing) URL:3
-
SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: PNAS URL:1
-
The proximity-enabled sulfur fluoride exchange reaction in the protein context Source: PMC (NIH) URL:2
-
A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins Source: Nature Synthesis URL:4
Sources
- 1. pnas.org [pnas.org]
- 2. The proximity-enabled sulfur fluoride exchange reaction in the protein context - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) DOI:10.1039/D5SC06993A [pubs.rsc.org]
- 4. pure.uva.nl [pure.uva.nl]
Technical Support Center: Purification & Removal of 5-Aminopyridine-3-sulfonyl Fluoride
[1]
Physicochemical Profile & Separation Logic[1]
Before attempting purification, it is critical to understand the "dual personality" of your contaminant. 5-Aminopyridine-3-sulfonyl fluoride (CAS: 1373307-61-9) contains two distinct reactive handles that dictate its solubility and reactivity profile.[1]
| Feature | Chemical Nature | Implication for Removal |
| Pyridine Ring | Basic Nitrogen | Protonatable. Can be driven into the aqueous phase at low pH (pH < 3).[1] Note: The electron-withdrawing -SO₂F group significantly lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). |
| Primary Amine (-NH₂) | Nucleophilic | Scavengeable. Can be covalently trapped by electrophilic solid-supported resins (e.g., isocyanates, aldehydes).[1] |
| Sulfonyl Fluoride (-SO₂F) | Electrophilic (SuFEx) | Stable but Reactive. Resistant to hydrolysis in water/acid (unlike sulfonyl chlorides) but reacts with nucleophiles.[1][2][3] Do not rely on hydrolysis for removal.[1] |
Decision Matrix: Selecting Your Protocol
Do not blindly apply a standard workup. Use this logic tree to select the method that protects your product while eliminating the contaminant.
Figure 1: Purification Strategy Decision Tree. Select the pathway based on the physicochemical properties of your target product.
Protocol A: Acid-Base Extraction (Liquid-Liquid)
Best For: Neutral products (e.g., sulfonamides, ureas) or acidic products.[1] Mechanism: Protonation of the pyridine nitrogen forces the contaminant into the aqueous layer.
The Challenge
The sulfonyl fluoride group is strongly electron-withdrawing (Hammett σ ≈ 0.9), which lowers the basicity of the pyridine ring. A standard weak acid wash (e.g., 5% citric acid) may be insufficient to fully protonate and sequester this specific pyridine.
Optimized Protocol
-
Dilution: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1] Avoid ether, as pyridinium salts can sometimes form tight ion pairs that remain in the organic phase.
-
Primary Wash (Acidic): Wash the organic phase 3x with 1.0 M HCl .[1]
-
Brine Wash: Wash 1x with saturated NaCl to break any emulsions.[1]
-
Drying: Dry over Na₂SO₄ and concentrate.
Validation: Check the aqueous layer by TLC.[4] If the spot for the aminopyridine is absent in the organic layer but appears in the aqueous layer (after neutralizing a small aliquot of the aqueous layer with NaOH), the extraction was successful.
Protocol B: Solid-Phase Scavenging (The "Chemical Hook")
Best For: Basic products (where acid washing would remove your product) that lack primary/secondary amines.[1] Mechanism: Covalent capture of the contaminant's -NH₂ group using a polymer-supported electrophile.[1]
Recommended Resins
-
PS-Isocyanate: Highly reactive towards the primary amine of the contaminant. Forms a stable urea.[1]
-
PS-Benzaldehyde: Forms an imine (Schiff base).[1] Requires a subsequent acid wash or filtration, but is often cheaper.[1]
Step-by-Step Guide
-
Stoichiometry: Calculate the excess of 5-aminopyridine-3-sulfonyl fluoride remaining (based on LCMS or stoichiometry). Use 3–4 equivalents of resin relative to the contaminant.
-
Solvent Selection: Dissolve crude mixture in DCM or THF . (Avoid alcohols if using Isocyanate resins, as they react slowly with the resin).
-
Incubation: Add the resin and gently shake/stir at room temperature for 2–4 hours .
-
Tip: Do not use magnetic stir bars with resins; they grind the beads, clogging filters. Use an orbital shaker.
-
-
Monitoring: Monitor the disappearance of the contaminant peak (m/z ~176 for the parent, or ~177 [M+H]⁺) via LCMS.
-
Filtration: Filter the mixture through a fritted cartridge or Celite pad to remove the resin-bound contaminant.[1]
-
Rinse: Rinse the resin cake with DCM to recover any non-specifically adsorbed product.[1]
Protocol C: Chromatography Troubleshooting
Best For: Complex mixtures where extraction and scavenging fail.[1]
Retention Behavior
The -SO₂F group is polar but less so than a sulfonic acid.[1] The -NH₂ group adds significant polarity and hydrogen-bonding capability.[1]
-
Normal Phase (Silica): The aminopyridine will streak significantly due to the basic nitrogen interacting with silanols.
-
Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH + 1% NH₄OH).[1] This deactivates the silica and sharpens the peak.
-
-
Reverse Phase (C18):
-
Acidic Modifier (0.1% Formic Acid): The contaminant will be protonated and elute near the solvent front (early elution).
-
Basic Modifier (10 mM Ammonium Bicarbonate): The contaminant will be neutral and retain longer.
-
Strategy: If your product is neutral, use Acidic conditions to flush the protonated contaminant out early.
-
Frequently Asked Questions (FAQs)
Q: Will the acid wash hydrolyze the sulfonyl fluoride group on my product? A: Unlikely. Unlike sulfonyl chlorides, sulfonyl fluorides (SuFEx warheads) are remarkably stable to hydrolysis, even in wet acidic conditions [2].[1] However, prolonged exposure to high heat and strong base should be avoided.
Q: I see a new peak in LCMS at M+18 after workup. Did I hydrolyze it? A: A mass shift of +18 usually indicates hydrolysis to the sulfonic acid (-SO₃H).[1] While rare with mild acid washes, this can happen if the workup is left overnight or if strong nucleophiles are present. Ensure your "water" washes are not actually basic (check pH of brine/water).[1]
Q: Can I use copper sulfate (CuSO₄) to complex the pyridine? A: Yes. Pyridines form water-soluble complexes with copper.[1][4] Washing with saturated aqueous CuSO₄ is a classic technique for removing pyridine solvents [3].[1] However, 5-aminopyridine-3-sulfonyl fluoride has an electron-deficient nitrogen, making it a poorer ligand than pyridine.[1] Standard 1M HCl is usually more effective and cleaner for this specific derivative.[1]
Q: The contaminant is co-eluting with my product on silica. What now? A: Switch to a chemically distinct stationary phase. An Amine-functionalized silica (NH2-silica) column is excellent here.[1] It interacts differently with the sulfonyl fluoride and the amine, often altering the selectivity enough to separate them. Alternatively, acetylate the unreacted amine (add Ac₂O/Pyridine to crude) to change its Rf, then separate.
References
-
Sharpless, K. B., et al. (2014).[1] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448.[1] [1]
-
Sigma-Aldrich. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction."[1] Technical Article.
-
BenchChem. "How to remove unreacted 2-aminopyridine from product." Troubleshooting Guide.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 3. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Solving solubility issues of 5-Aminopyridine-3-sulfonyl fluoride in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of sulfonyl fluorides. 5-Aminopyridine-3-sulfonyl fluoride presents a unique paradox: it possesses polarizable heteroatoms, yet behaves like a highly hydrophobic brick in neutral aqueous buffers.
This guide deconstructs the physical chemistry behind this behavior and provides field-proven, self-validating protocols to overcome it, ensuring your Sulfur Fluoride Exchange (SuFEx) bioconjugation workflows succeed.
Diagnostic Workflow: Selecting Your Solubilization Strategy
Before attempting to force the compound into solution, you must define the chemical environment your downstream assay can tolerate.
Caption: Diagnostic workflow for selecting the correct solubilization strategy based on assay tolerance.
Troubleshooting FAQs: The Chemistry of Solubilization
Q1: Why does 5-Aminopyridine-3-sulfonyl fluoride precipitate almost immediately when added to my PBS buffer (pH 7.4)? A1: The precipitation is driven by the molecule's high crystal lattice energy and hydrophobicity. Although it contains an amino group and a pyridine ring, the strongly electron-withdrawing sulfonyl fluoride (-SO₂F) group drastically lowers the pKa of these basic centers. Consequently, at pH 7.4, the molecule remains entirely uncharged. Without an ionic dipole to interact with water, the hydrophobic aromatic system rapidly aggregates. While sulfonyl fluorides are exceptionally stable to hydrolysis compared to sulfonyl chlorides (1)[1], their inherent hydrophobicity requires co-solvents to disrupt the lattice before introducing them to purely aqueous environments (2)[2].
Q2: Can I just lower the pH to protonate the pyridine ring and force it into solution? A2: Yes, but with significant caveats. Lowering the pH to < 4.0 will protonate the pyridine nitrogen, forming a highly water-soluble pyridinium salt. However, SuFEx click chemistry relies on the nucleophilic attack of deprotonated residues (like the phenolate of tyrosine) on the S(VI) center (3)[3]. If you lower the pH to solubilize the reagent, you simultaneously protonate your target biological nucleophiles, rendering them unreactive. Therefore, pH-driven solubilization is a "dead-end" for bioconjugation workflows.
Q3: Does heating the aqueous buffer help dissolve the compound? A3: Heating increases kinetic energy and temporarily disrupts hydrophobic interactions, but it introduces a critical risk: base-catalyzed hydrolysis. While the S-F bond is thermodynamically stable (4)[4], elevated temperatures in the presence of water and buffer salts (especially at pH > 7.5) exponentially increase the rate of hydroxide attack, converting your active sulfonyl fluoride into an inert sulfonic acid (5)[5]. Always prioritize chemical co-solvents over thermal forcing.
Caption: Mechanistic pathways of 5-Aminopyridine-3-sulfonyl fluoride based on pH and solvent.
Quantitative Data: Solubility and Stability Matrix
Use the following table to benchmark your expected solubility limits and the half-life of the reactive S-F bond in various solvent systems.
| Solvent System | Max Soluble Concentration | S-F Bond Half-Life | Recommended Application |
| Pure Water (pH 7.4) | < 0.1 mM | > 48 hours | None (Precipitation risk) |
| 10% DMSO in PBS (pH 7.4) | 5.0 mM | > 24 hours | In vitro SuFEx / Bioconjugation |
| 1% DMSO + 5% HP-β-CD in Water | 2.0 mM | > 24 hours | Live-cell assays |
| Acidic Buffer (pH 3.0) | > 50 mM | > 48 hours | Analytical standards (Non-reactive) |
| Basic Buffer (pH 9.5) | 1.0 mM | < 2 hours | Not recommended (Hydrolysis risk) |
Self-Validating Experimental Protocols
Protocol 1: The "DMSO-Drop" Method for Aqueous SuFEx
Rationale: Direct addition of powder to water fails because the hydration energy cannot overcome the crystal lattice energy. By pre-dissolving the compound in DMSO and rapidly diluting it into a large aqueous volume, we bypass the crystalline state, trapping the molecule in a kinetically stable, fully solvated state. SuFEx reactions are highly tolerant of DMSO co-solvents (6)[6].
-
Anhydrous Stock Preparation: Weigh 1.76 mg of 5-Aminopyridine-3-sulfonyl fluoride (MW: 176.17 g/mol ). Dissolve in 100 µL of anhydrous DMSO to create a 100 mM stock. Causality: Anhydrous DMSO prevents premature hydrolysis of the S-F bond during storage.
-
Buffer Pre-Conditioning: Prepare 9.9 mL of PBS (pH 7.4). Ensure the buffer is vigorously stirring (800 rpm) at room temperature. Causality: High shear forces during mixing prevent localized high concentrations of the hydrophobic compound, preventing nucleation.
-
Rapid Injection: Using a positive displacement pipette, inject the 100 µL DMSO stock directly into the vortex of the stirring buffer.
-
Validation Check (Self-Validating System): Measure the optical density of the final 1 mM solution at 600 nm (OD600) using a UV-Vis spectrophotometer against a PBS blank.
-
Success Criteria: An OD600 < 0.05 confirms complete solubilization without colloidal aggregation. If OD600 > 0.05, micro-precipitates have formed; discard and repeat with a slower injection rate or higher stirring speed.
-
Protocol 2: HP-β-CD Encapsulation for Live-Cell Assays
Rationale: Biological assays often cannot tolerate high DMSO concentrations due to cytotoxicity. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the aromatic pyridine ring, while its hydrophilic exterior maintains aqueous solubility.
-
Carrier Solution Prep: Dissolve HP-β-CD in pure water to a final concentration of 5% (w/v).
-
Solid-State Shearing: Add 1.0 mg of 5-Aminopyridine-3-sulfonyl fluoride directly to 1 mL of the 5% HP-β-CD solution. Sonicate in a water bath at 25°C for 15 minutes. Causality: Sonication provides the mechanical energy required to break the crystal lattice, allowing the cyclodextrin cavities to capture the monomeric molecules.
-
Equilibration: Incubate the suspension on a rotary shaker at room temperature for 2 hours to reach thermodynamic equilibrium.
-
Validation Check (Self-Validating System): Centrifuge the sample at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a solid pellet.
-
Success Criteria: The absence of a pellet indicates 100% encapsulation. If a pellet is present, the cyclodextrin is saturated. Transfer the supernatant to a new tube and quantify the exact soluble concentration via LC-MS or UV absorbance at 280 nm before proceeding to cellular assays.
-
References
- Merck Millipore. "SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction.
- National Institutes of Health (NIH). "Sulfur fluoride exchange - PMC.
- Chemical Science (RSC Publishing). "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media.
- National Institutes of Health (NIH). "Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC.
- ResearchGate. "Sulfonyl fluorides as targets and substrates in the development of new synthetic methods.
- Cold Spring Harbor Laboratory (CSHL). "Bifluoride Ion Catalyzed Late-Stage SuFEx Trifluoromethylation of Sulfonyl Fluorides.
Sources
- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
- 3. Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.cshl.edu [repository.cshl.edu]
Pyridine Sulfonyl Fluoride Synthesis: Troubleshooting & Technical Support Guide
Welcome to the Technical Support Center for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Synthesizing pyridine sulfonyl fluorides presents unique mechanistic challenges compared to standard aryl sulfonyl fluorides. The inherent basicity and nucleophilicity of the pyridine nitrogen make these compounds highly susceptible to side reactions, including self-polymerization, quaternization, and rapid hydrolysis back to the sulfonic acid[1][2].
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the causality behind these side reactions and provide self-validating, field-proven methodologies to ensure high-yield synthesis.
Part 1: Causality-Driven Troubleshooting & FAQs
Q1: Why is my pyridine sulfonyl fluoride rapidly hydrolyzing back to the sulfonic acid?
The Causality: The electron-withdrawing nature of the pyridine ring makes the sulfonyl sulfur highly electrophilic. When traditional basic fluoride sources (like unbuffered aqueous KF) are used, hydroxide ions rapidly attack the sulfonyl intermediate, driving hydrolysis[1][2]. The Solution: Shift to an acidic or biphasic fluorination environment. Using Potassium Bifluoride (KHF₂) provides a buffered, acidic fluoride source that suppresses hydroxide formation[2]. Alternatively, running the reaction in a biphasic CH₃CN/1M HCl system ensures the aqueous phase remains acidic, drastically reducing the hydrolysis window[1][3].
Q2: How do I prevent polymerization and quaternization during the intermediate stage?
The Causality: During synthesis (especially via oxidative chlorination), a highly reactive pyridine sulfonyl chloride intermediate is formed. If the pyridine nitrogen is unprotonated, its lone pair acts as a nucleophile, attacking the sulfonyl chloride of a neighboring molecule. This triggers a runaway self-polymerization or quaternization cascade. The Solution: You must sequester the nitrogen's lone pair. By conducting the reaction in the presence of 1M HCl, the pyridine ring is immediately protonated to form a pyridinium salt[1][3]. This renders the nitrogen non-nucleophilic during the critical halogen-exchange phase.
Q3: My electrochemical oxidative coupling is yielding <40% and taking over 24 hours. How can I optimize this?
The Causality: Batch electrochemical synthesis of sulfonyl fluorides often suffers from severe mass-transfer limitations, resulting in pseudo-zeroth-order kinetics[4]. Prolonged reaction times (6–36 hours) expose the sensitive disulfide intermediates to over-oxidation and trace moisture. The Solution: Transition to a continuous-flow microreactor. A narrow interelectrode gap (e.g., 250 μm) intensifies mass transport and reduces the ohmic drop, accelerating the double anodic oxidation. This reduces the reaction time from hours to just 5 minutes, effectively outcompeting the kinetics of side reactions[4][5].
Part 2: Visualizing the Reaction Logic
Electrochemical synthesis workflow of pyridine sulfonyl fluorides from thiols.
Troubleshooting logic tree for mitigating side reactions in SuFEx synthesis.
Part 3: Quantitative Data & Condition Optimization
Table 1: Quantitative Comparison of Electrochemical Batch vs. Flow Synthesis
Data synthesizes findings from the Noël group's optimization of heteroaryl sulfonyl fluorides[4][5].
| Parameter | Batch Reactor | Continuous-Flow Reactor | Causality / Mechanism |
| Reaction Time | 6 – 36 hours | 5 minutes | Flow provides high interfacial area and intensified mass transport, overcoming pseudo-zeroth-order kinetics[4][5]. |
| Interelectrode Gap | ~10-20 mm | 250 μm | A narrow gap in flow reduces ohmic drop, accelerating the double anodic oxidation of the disulfide intermediate[4]. |
| Pyridine Additive | 1.0 equiv | 0.6 – 0.7 M | Pyridine acts as a phase-transfer catalyst; optimal molarity maximizes F⁻ transfer to the organic phase without triggering side reactions[5]. |
| Target Yield | 60 - 75% | Up to 92% | Shorter residence time in flow minimizes the temporal window for hydrolysis and over-oxidation[5]. |
Table 2: Fluoride Source Selection Matrix for Pyridine Substrates
| Fluoride Source | Reaction Environment | Hydrolysis Risk | Suitability for Pyridines |
| KF (Aqueous) | Basic | High | Poor. Basic conditions promote rapid hydroxide attack on the highly electrophilic pyridine sulfonyl fluoride[1]. |
| KF (Biphasic + HCl) | Acidic / Biphasic | Low | Excellent. 1M HCl protonates the pyridine nitrogen, preventing polymerization, while KF acts as the nucleophile[1][3]. |
| KHF₂ | Buffered Acidic | Very Low | Excellent. Provides a stable, non-basic fluoride source ideal for trapping highly reactive heteroaryl sulfonyl chlorides[2]. |
Part 4: Self-Validating Experimental Protocols
Protocol A: Aqueous Hypochlorite Oxidation & KHF₂ Trapping
Adapted from Hallstrom and Wright[2]. This protocol is specifically designed to bypass chlorine gas and prevent the self-polymerization of the sulfonyl chloride intermediate.
Self-Validation Checkpoint: The reaction must remain strictly below -5 °C. If the solution turns dark yellow/brown, polymerization is occurring due to inadequate cooling.
-
Preparation: In a 500-mL polypropylene Erlenmeyer flask (glass will be etched by HF over time), dissolve 25 mmol of the pyridine thiol in a biphasic mixture of 100 mL CH₂Cl₂ and 100 mL water.
-
Acidic Fluoride Addition: Add 250 mmol (10 equiv) of KHF₂ and 25 mmol of Bu₄NHSO₄ (phase-transfer catalyst). Stir vigorously for 30 minutes, cooling the internal temperature to between -10 °C and -5 °C. Causality: KHF₂ establishes a buffered acidic environment that protonates the pyridine ring.
-
Oxidative Chlorination: Dropwise, add 130 mL of cold (5 °C) 6% sodium hypochlorite (NaOCl) solution, maintaining rapid stirring. The internal temperature must not exceed -5 °C.
-
In-Situ Trapping: The NaOCl oxidizes the thiol to a sulfonyl chloride. Because the environment is acidic and rich in bifluoride, the unstable chloride is immediately trapped via Cl-F exchange to form the stable pyridine sulfonyl fluoride[2].
-
Workup: Separate the organic layer, wash with cold brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via distillation (avoid silica chromatography as it can induce decomposition)[2].
Protocol B: Electrochemical Oxidative Coupling in Continuous Flow
Adapted from the Noël group[4][5]. This protocol utilizes anodic oxidation to avoid stoichiometric oxidants.
Self-Validation Checkpoint: Monitor the reactor effluent via GC-FID. A buildup of pyridine disulfide indicates insufficient applied potential or excessive flow rate (incomplete double anodic oxidation)[3][4].
-
Solution Preparation: Prepare a single biphasic mixture containing 0.1 M pyridine thiol, 0.5 M KF, and 0.6 M pyridine in a 1:1 (v/v) mixture of CH₃CN and 1M HCl[1][5]. Causality: The 1M HCl protonates the substrate, while the 0.6 M pyridine acts as a phase-transfer catalyst to move F⁻ into the organic phase[5][6].
-
Reactor Setup: Utilize a continuous-flow electrochemical reactor equipped with a graphite anode and a stainless-steel cathode, separated by a 250 μm interelectrode gap[4][5].
-
Electrolysis: Pump the biphasic mixture through the reactor at a total flow rate of 150 μL/min to achieve a precise residence time of 5 minutes[5]. Apply a constant potential of 3.30 V[5].
-
Mechanism of Action: The thiol undergoes a single-electron transfer (SET) to form a radical, which dimerizes into a disulfide[6]. The disulfide is subsequently fluorinated and undergoes a double anodic oxidation to yield the sulfonyl fluoride[4].
-
Collection: Collect the effluent, separate the organic phase, and telescope directly into downstream SuFEx click reactions to avoid intermediate purification losses[5].
References
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride Source: Journal of the American Chemical Society (JACS) URL:[Link]
-
Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride Source: Synform (Thieme) URL:[Link]
-
Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow Source: Journal of Flow Chemistry (TU/e Pure Repository) URL:[Link]
-
A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Synthetic Routes to Arylsulfonyl Fluorides Source: Molecules (MDPI) URL:[Link]
Sources
Catalyst selection for accelerating 5-Aminopyridine-3-sulfonyl fluoride exchange
Technical Support Center: SuFEx Catalysis for 5-Aminopyridine-3-sulfonyl Fluoride
Ticket ID: T-SFX-005-AP Subject: Catalyst Optimization & Troubleshooting for Heterocyclic SuFEx Hubs Status: Open Assigned Specialist: Senior Application Scientist, SuFEx Chemistry Division
Introduction: The "Zwitterionic" Challenge
You are working with 5-Aminopyridine-3-sulfonyl fluoride (5-APSF) . This is not a standard benzene-based SuFEx reaction. You are dealing with a "privileged" scaffold that presents a unique dichotomy:
-
The Electrophile: The sulfonyl fluoride (
) at the 3-position is highly activated due to the electron-withdrawing nature of the pyridine ring. -
The Internal Nucleophile: The free amino group (
) at the 5-position creates a risk of self-polymerization (oligomerization) or competitive inhibition. -
The Lewis Base: The pyridine nitrogen can sequester metal catalysts.
This guide moves beyond generic "Sharpless conditions" to address the specific electronic and steric demands of this heterocyclic building block.
Part 1: Catalyst Selection Logic (The "Brain")
Do not default to DBU. For 5-APSF, catalyst selection depends entirely on your incoming nucleophile and the protection status of your amine.
The Catalyst Decision Matrix
| Scenario | Incoming Nucleophile | Recommended Catalyst System | Mechanism of Action | Why? (The Causality) |
| A | Phenols (Ar-OH) | BTMG (2-5 mol%) + HMDS (1.0 equiv) | Silyl-Assisted Exchange (Si-SuFEx) | Speed & Selectivity. BTMG/HMDS creates a transient silyl ether. The Si-F bond formation (135 kcal/mol) drives the reaction, outcompeting the internal amine side-reaction. |
| B | Amines ( | Ca(NTf2)2 (10-20 mol%) + DABCO | Lewis Acid Activation | Activation. The |
| C | Complex/Slow | TBAHF2 (5 mol%) | Bifluoride Activation | Proton Shuttling. Use this only if BTMG fails. The |
Visualizing the Selection Pathway
Caption: Decision tree for selecting the optimal catalytic system based on the incoming nucleophile type.
Part 2: Experimental Protocols (The "How-To")
These protocols are optimized for 5-APSF to minimize side reactions involving the pyridine ring.
Protocol A: The "Accelerated" Coupling (For Phenols)
Best for: Creating sulfonate linkages while preserving the 5-amino group.
-
Preparation: Dissolve 5-APSF (1.0 equiv) and the Phenol (1.0 equiv) in anhydrous Acetonitrile (MeCN) .
-
Note: Concentration matters. Maintain 0.2 M to 0.5 M . Dilution slows the second-order kinetics significantly.
-
-
Additives: Add HMDS (Hexamethyldisilazane, 1.0 equiv).
-
Catalysis: Add BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) at 5 mol% .[1]
-
Observation: The reaction should evolve ammonia gas (
) and precipitate .-
Checkpoint: If the reaction stalls after 15 mins, add another 2 mol% BTMG. The pyridine nitrogen may be buffering the catalyst.
-
-
Workup: Concentrate directly. The byproducts are volatile.[2]
Protocol B: The Calcium Activation (For Amines)
Best for: Sulfonamide synthesis.[3][4] This overcomes the "mismatched" reactivity of sulfonamides.
-
Preparation: Dissolve 5-APSF (1.0 equiv) and Amine (1.2 equiv) in DCM or THF .
-
Catalyst Pre-load: Add Ca(NTf2)2 (Calcium triflimide, 10 mol%).
-
Technical Insight: The calcium acts as a Lewis acid, coordinating to the sulfonyl fluorines.[5]
-
-
Base Activation: Add DABCO (1,4-Diazabicyclo[2.2.2]octane, 2.0 equiv).
-
Why DABCO? It is non-nucleophilic enough to avoid attacking the
but basic enough to deprotonate the incoming amine.
-
-
Incubation: Stir at Room Temp for 2–4 hours.
-
Troubleshooting: If conversion is <50%, heat to 40°C. The pyridine ring of 5-APSF may be coordinating to the Calcium, requiring thermal energy to dissociate and turnover.
-
Part 3: Troubleshooting & FAQs (The "Fix")
Q1: My reaction mixture turned into an insoluble tar. What happened?
Diagnosis: You likely experienced oligomerization . Mechanism: The 5-amino group of one 5-APSF molecule attacked the sulfonyl fluoride of another. The Fix:
-
Inverse Addition: Do not mix 5-APSF and catalyst first. Have the incoming nucleophile and catalyst ready, then add 5-APSF slowly.
-
Concentration: Dilute the reaction to 0.1 M to favor intermolecular reaction over polymerization.
-
Protection: If possible, use the N-Boc protected version of 5-APSF.
Q2: I see hydrolysis ( ) instead of the desired product.
Diagnosis: "Naked" fluoride generation in wet solvent. The Fix:
-
Solvent: Acetonitrile is notoriously "wet." Dry it over activated 3Å molecular sieves for 24 hours.
-
Reagent: Switch from DBU to the BTMG/HMDS system. HMDS acts as a water scavenger (reacting to form hexamethyldisiloxane), keeping the system anhydrous in situ.
Q3: Why is DBU not recommended for this specific substrate?
Analysis: DBU is a "sticky" base.
-
Hydrolysis Risk: DBU often contains trace water or generates hydroxide if not strictly anhydrous.
-
Side Reactivity: DBU can react with the sulfonyl fluoride to form a sulfonyl-amidinium intermediate, which is a dead-end species if not intercepted rapidly. With the electron-poor pyridine ring, this intermediate is stable and traps your starting material.
Q4: The reaction works for phenols but fails for secondary amines. Why?
Analysis: The
References & Grounding
-
Foundational SuFEx Chemistry:
-
Accelerated SuFEx (BTMG/HMDS):
-
Moses, J. E., et al.[6] (2019). "Accelerated SuFEx Click Chemistry for Modular Synthesis." Angewandte Chemie.
-
-
Calcium Catalysis for Amines:
-
Bifunctional Activation:
Sources
- 1. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.cshl.edu [repository.cshl.edu]
- 3. Calcium Bistriflimide-Mediated Sulfur(VI)–Fluoride Exchange (SuFEx): Mechanistic Insights toward Instigating Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides [organic-chemistry.org]
- 6. SuFEx-Click Approach for the Synthesis of Soluble Polymer-Bound MacMillan Catalysts for the Asymmetric Diels–Alder Reaction | MDPI [mdpi.com]
- 7. Chemists Uncover Powerful New Click Chemistry Reactivity | Lab Manager [labmanager.com]
- 8. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 9. Pyridine-3-sulfonyl fluoride | C5H4FNO2S | CID 56629965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 5-Chloropyridine-3-sulfonyl chloride | C5H3Cl2NO2S | CID 54594705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Mass Spectrometry Analysis of 5-Aminopyridine-3-Sulfonyl Fluoride Adducts: A Comprehensive Comparison and Experimental Guide
Introduction: The Rise of SuFEx in Covalent Discovery
As covalent drug discovery and chemical proteomics expand beyond traditional cysteine-targeted acrylamides, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a transformative tool[1]. SuFEx warheads allow researchers to selectively target tyrosine, lysine, serine, and histidine residues, significantly broadening the druggable space[1]. Among these, 5-Aminopyridine-3-sulfonyl fluoride (5-APSF) is a highly versatile building block. The aminopyridine ring provides critical hydrogen-bonding capabilities and tunable electronics, while the sulfonyl fluoride (SF) group acts as a latent electrophile.
However, validating the exact site and stoichiometry of 5-APSF engagement requires rigorous mass spectrometry (MS) workflows[2]. As a Senior Application Scientist, I have designed this guide to objectively compare 5-APSF with alternative covalent warheads and provide field-proven, self-validating MS protocols to characterize these adducts with absolute confidence.
Comparative Performance Analysis
Before committing to a 5-APSF workflow, it is crucial to understand how sulfonyl fluorides compare to other bioconjugation reagents. SFs are "context-dependent" electrophiles. Unlike highly reactive NHS esters that indiscriminately acylate surface lysines, 5-APSF remains largely inert in aqueous buffers until it binds within a specific protein microenvironment. This local binding catalyzes the S-F bond cleavage via proximity-enhanced reactivity, minimizing off-target labeling[3].
Table 1: Comparison of Covalent Warheads for Protein Modification
| Feature | 5-APSF (Sulfonyl Fluoride) | Aryl Fluorosulfates | Acrylamides | NHS Esters |
| Primary Target Residues | Lys, Tyr, Ser, His[1] | Tyr, Lys | Cys | Lys, N-terminus |
| Intrinsic Reactivity | Low to Moderate (Context-dependent) | Very Low (Highly stable) | Moderate (Thiol-specific) | High (Prone to rapid hydrolysis) |
| Aqueous Stability | High (Stable in physiological buffers) | Very High | High | Low (Hydrolyzes in minutes/hours) |
| Adduct Mass Shift | +155.999 Da (Loss of HF) | Variable (Loss of HF) | Variable (Addition of intact mass) | Variable (Loss of NHS) |
| MS Cleavability | Stable under CID/HCD fragmentation | Stable under CID/HCD | Stable under CID/HCD | Stable |
| Best Application | Kinase profiling, broad-spectrum probes | Highly selective PPI inhibitors | Targeted covalent inhibitors | Surface cross-linking (CXMS) |
Mechanistic Pathway of 5-APSF Adduct Formation
To successfully track 5-APSF modifications, we must trace the exact mass shift. The intact mass of the 5-APSF probe (
Workflow for the generation and mass spectrometry analysis of 5-APSF protein adducts.
Experimental Workflows: A Self-Validating System
A robust MS characterization must be a self-validating system: Intact mass analysis confirms stoichiometry (did the probe bind, and how many times?), while bottom-up peptide mapping confirms topology (which specific residue was modified?)[4].
Protocol 1: Intact Protein MS (Determining Stoichiometry)
Causality Check:Why avoid Tris buffer? Although 5-APSF is relatively stable, the primary amine in Tris can act as a competing nucleophile over extended incubations, artificially lowering your apparent labeling efficiency. HEPES or PBS is mandatory to ensure the probe exclusively reacts with the target protein.
-
Protein Preparation : Buffer exchange the recombinant target protein (10–50 µM) into 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Probe Incubation : Add 5-APSF at a 5- to 10-fold molar excess (e.g., 50–500 µM). Always include a vehicle control (DMSO) reaction.
-
Reaction Kinetics : Incubate at room temperature for 1–4 hours.
-
Pro-Tip: Take aliquots at 1h, 2h, and 4h. Context-dependent SuFEx probes should saturate at a 1:1 stoichiometry. If you observe continuous addition of +156 Da masses over time, the probe is reacting non-specifically with surface residues.
-
-
Desalting : Remove unreacted probe using a C4 ZipTip or Zeba spin column to prevent ion suppression and source contamination in the MS.
-
LC-MS Acquisition : Inject the sample onto an LC-MS system equipped with a C4 or C8 column. Elute using a standard gradient of 0.1% Formic Acid in water/acetonitrile.
-
Deconvolution : Use deconvolution software (e.g., BioPharma Finder) to collapse the multiply charged envelope. Look for a mass shift of exactly +155.999 Da relative to the apo-protein.
Protocol 2: Bottom-Up LC-MS/MS Peptide Mapping (Site Identification)
Once intact MS confirms labeling, proceed to peptide mapping to identify the specific modified residue[2].
-
Denaturation & Reduction : Denature the adducted protein using 8M Urea. Reduce disulfide bonds with 10 mM DTT (37°C, 30 min).
-
Alkylation : Alkylate free cysteines with 20 mM Iodoacetamide (Room temp, 30 min, in the dark).
-
Causality Check: Alkylation is critical. Without it, free cysteines can undergo disulfide scrambling during digestion, creating artifactual mass shifts that complicate the identification of the 5-APSF adduct.
-
-
Digestion : Dilute the urea concentration to <2M using 50 mM Ammonium Bicarbonate. Add Trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quenching & Cleanup : Quench the digestion with 1% Formic Acid (pH < 3) and desalt peptides using C18 StageTips.
-
LC-MS/MS Acquisition : Analyze via nanoLC-MS/MS (e.g., Orbitrap Eclipse) using Higher-energy C-trap Dissociation (HCD).
-
Database Searching & Data Interpretation : Search the raw data against the target protein sequence.
-
Critical Step: Set a dynamic modification of +155.9994 Da on Lys, Tyr, Ser, and His.
-
Manually inspect the MS/MS spectra of the modified peptide. The presence of continuous b- and y-ion series flanking the modified residue provides unambiguous, high-confidence localization of the 5-aminopyridine-3-sulfonyl group.
-
Conclusion
The 5-APSF warhead is a highly effective SuFEx hub for covalent drug discovery. By leveraging its context-dependent reactivity and pairing it with a rigorous, two-tiered MS workflow, researchers can confidently map protein-ligand interactions, validate target engagement, and discover novel allosteric vulnerabilities across the proteome.
References
1.2 - nih.gov[2] 2. 4 - rsc.org[4] 3. 1 - mdpi.com[1] 4.3 - pnas.org[3]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
Comparative Guide: Heteroaryl Sulfonyl Fluorides vs. Acrylamides in Covalent Probe Design
This guide provides a technical comparison between 5-Aminopyridine-3-sulfonyl fluoride (representing the class of Heteroaryl Sulfonyl Fluoride warheads) and Acrylamides (the industry standard for cysteine targeting).
Executive Summary
In modern chemoproteomics and covalent drug discovery, the choice of "warhead" (electrophile) dictates the targetable residue space.
-
Acrylamides are "soft" electrophiles that predominantly target Cysteine (Cys) via Michael addition. They are the gold standard for kinases with solvent-exposed cysteines.
-
5-Aminopyridine-3-sulfonyl fluoride (Het-SF) represents SuFEx (Sulfur-Fluoride Exchange) chemistry. These are "harder" electrophiles that target Lysine (Lys), Tyrosine (Tyr), Histidine (His), and Serine (Ser) .[1]
Key Differentiator: Acrylamides rely on intrinsic electrophilicity and soft-nucleophile pairing. Sulfonyl fluorides (SFs) rely on protein-templated activation , offering superior metabolic stability until bound within a specific protein pocket.[2]
Mechanistic Foundations
Acrylamides: Michael Addition
Acrylamides function via a 1,4-conjugate addition. The reaction is orbital-controlled, favoring the soft thiolate anion (
-
Kinetics: Second-order reaction, highly dependent on the pKa of the target Cys (lower pKa = higher nucleophilicity at physiological pH).
-
Reversibility: Generally irreversible, though
-cyanoacrylamides can be reversible.
5-Aminopyridine-3-sulfonyl Fluoride: SuFEx
This warhead operates via nucleophilic substitution at the sulfur center (
-
Mechanism: The fluoride ion is a tight leaving group. It requires stabilization (usually by H-bonding from the protein environment) to depart. This makes SFs "context-specific" electrophiles.
-
Residue Scope: Reacts with harder nucleophiles (Lys
-NH2, Tyr -OH) and Histidine imidazoles.
Visualizing the Mechanisms
Caption: Mechanistic divergence between orbital-controlled Michael addition (Acrylamides) and biologically-templated SuFEx (Sulfonyl Fluorides).
Reactivity & Stability Profile
The following data contrasts the performance of a standard acrylamide warhead against a heteroaryl sulfonyl fluoride (Het-SF) like 5-aminopyridine-3-sulfonyl fluoride.
| Feature | Acrylamide | 5-Aminopyridine-3-sulfonyl Fluoride (Het-SF) |
| Primary Target | Cysteine (Thiol) | Lysine, Tyrosine, Histidine, Serine |
| Nucleophile Type | Soft | Hard / Borderline |
| Aqueous Stability | Moderate (Slow hydrolysis) | High (Resistant to hydrolysis at pH 7.4) |
| Plasma Stability | Low to Moderate (Reacts with GSH) | High (Low GSH reactivity; requires specific binding) |
| Intrinsic Reactivity | High (Driven by electronics) | Low (Latent; driven by protein binding context) |
| Selectivity Driver | Cys rarity + Shape complementarity | Shape complementarity + H-bond activation |
| Metabolic Liability | Glutathione conjugation (toxicity risk) | Minimal off-target conjugation in plasma |
The "Privileged Warhead" Concept
Sulfonyl fluorides are termed "privileged" because they are biologically silent until they bind their target.
-
Evidence: In whole plasma stability assays, aryl sulfonyl fluorides show
hours, whereas reactive acrylamides can be consumed by Glutathione (GSH) within minutes to hours depending on substitution [1, 2]. -
5-Aminopyridine Effect: The pyridine nitrogen withdraws electrons, making the sulfur more electrophilic than a benzene-SF, but it retains the requirement for protein-assisted activation, preserving the safety window.
Experimental Workflows
To compare these warheads in your own research, use the following self-validating protocols.
Protocol A: Cysteine Profiling (Acrylamide Probe)
Objective: Label solvent-exposed cysteines.
-
Lysis: Lyse cells in PBS pH 7.4 + Protease Inhibitors. Avoid DTT (competes with probe).
-
Labeling: Incubate lysate (1 mg/mL) with 1 µM Acrylamide Probe for 1 hour at RT.
-
Click Chemistry: Add reporter tag (e.g., Azide-Rhodamine) via CuAAC if probe is an alkyne.
-
Validation: Pre-treat control samples with Iodoacetamide (10 mM) . If the probe signal disappears, the target is Cysteine.
Protocol B: Lysine/Tyrosine Profiling (Het-SF Probe)
Objective: Label catalytic lysines or proximal tyrosines.
-
Buffer Selection: Use 50 mM HEPES pH 7.5 - 8.0 .
-
Note: Lysine labeling is pH-sensitive. Higher pH increases the population of deprotonated Lys (
), enhancing reactivity.
-
-
Labeling: Incubate lysate with 10-50 µM 5-Aminopyridine-3-SF Probe .
-
Insight: SFs often require higher concentrations or longer times (2-4 hours) than acrylamides due to lower intrinsic reactivity.
-
-
Quenching: Quench with 5x volume of acetone or TCA precipitation (removes excess probe).
-
Validation:
-
Broad Specificity Check: Pre-treat with FSBA (Fluorosulfonylbenzoyl adenosine), a broad spectrum Lys/Tyr blocker.
-
Stability Check: The resulting sulfonamide bond is stable to boiling in SDS, unlike some thioesters.
-
Workflow Diagram
Caption: Decision tree for selecting between Acrylamide and Sulfonyl Fluoride workflows based on residue targeting.
Strategic Recommendations
-
Use Acrylamides When:
-
You have structural data confirming a Cysteine within 3-5 Å of the binding pocket.
-
The Cysteine is solvent-exposed and has a lowered pKa (e.g., Kinase hinge region).
-
Rapid, stoichiometric labeling is required.
-
-
Use 5-Aminopyridine-3-sulfonyl fluoride When:
-
No Cysteine is available , or you wish to target a catalytic Lysine (e.g., Kinase K-conserved).
-
You need Metabolic Stability : You want a probe that circulates freely without being scavenged by Glutathione.
-
Selectivity is paramount : The requirement for "protein-assisted activation" means SFs rarely label off-targets randomly, leading to cleaner proteomic datasets.
-
References
-
Narayanan, A. & Jones, L. H. (2015).[1][3] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
-
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate.[4] Journal of the American Chemical Society.
-
Ray-Soni, A., et al. (2023). Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity.[5] Journal of Chemical Information and Modeling.
-
Enamine. (2025). Sulfonyl Fluorides in Covalent Probe Discovery. Enamine Product Guide.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Covalent Engagement of 5-Aminopyridine-3-sulfonyl Fluoride (5-APSF) Probes
This guide serves as a technical manual for validating the covalent engagement of 5-Aminopyridine-3-sulfonyl fluoride (5-APSF) and its derivatives. It is designed for researchers utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry to target nucleophilic residues (Tyr, Lys, His, Ser) beyond the traditional cysteine-focused landscape.[1][2][3][4][5]
Executive Summary: The SuFEx Advantage
5-Aminopyridine-3-sulfonyl fluoride (5-APSF) represents a privileged "warhead scaffold" in modern chemical proteomics.[2] Unlike traditional acrylamides that target rare cysteines, the sulfonyl fluoride (SF) moiety exploits Sulfur-Fluoride Exchange (SuFEx) chemistry.[2] This reaction is "context-dependent," meaning the warhead is metabolically stable and unreactive in solution but becomes highly reactive when positioned in proximity to a nucleophile (Tyrosine, Lysine, Serine, or Histidine) within a protein binding pocket.
This guide compares 5-APSF against standard electrophiles and details a self-validating workflow to confirm covalent modification, identify the site of labeling, and quantify engagement kinetics (
Comparative Analysis: 5-APSF vs. Alternatives
The choice of warhead dictates the validation strategy. 5-APSF offers a balance of stability and reactivity that is distinct from Michael acceptors (acrylamides) and highly reactive sulfonyl chlorides.[2]
Table 1: Electrophile Performance Matrix
| Feature | 5-APSF (SuFEx Warhead) | Acrylamides (Michael Acceptors) | Sulfonyl Chlorides |
| Primary Residue Target | Tyr, Lys, His, Ser (Context-driven) | Cys (Thiol-specific) | Non-specific (Lys/Ser/Tyr) |
| Reaction Mechanism | Nucleophilic Substitution ( | Michael Addition (1,4-addition) | Rapid Nucleophilic Attack |
| Aqueous Stability | High (Hours to Days at pH 7.[2]4) | Moderate (Subject to glutathione attack) | Low (Hydrolyzes minutes) |
| Plasma Stability | High (Suitable for in vivo probes) | Variable (often requires steric shielding) | Poor (Rapid degradation) |
| Mass Shift (ΔM) | MW(Probe) - 20.01 Da (Loss of HF) | MW(Probe) (Addition) | MW(Probe) - 36.46 Da (Loss of HCl) |
| Validation Challenge | Requires precise MS search for HF loss | Easy to detect (simple addition) | High background noise |
Expert Insight: The critical advantage of 5-APSF is its "slumbering" reactivity. It resists hydrolysis in buffer, reducing false positives caused by non-specific surface labeling, a common plague of sulfonyl chlorides.
Mechanism of Action & Validation Logic
To validate 5-APSF binding, one must prove that the interaction is irreversible , stoichiometric , and site-specific .
Diagram 1: SuFEx Reaction Mechanism & Mass Shift
The following diagram illustrates the chemical transformation and the resulting mass shift essential for MS data interpretation.
Caption: Mechanism of 5-APSF covalent binding. Note the specific mass shift of -20.01 Da due to the loss of Hydrogen Fluoride (HF).
Experimental Validation Protocols
Protocol A: Intact Protein Mass Spectrometry (The Gold Standard)
Objective: Determine the stoichiometry of labeling (e.g., 1:1 vs. non-specific multi-labeling).
Workflow:
-
Incubation: Incubate Protein (5-10 µM) with 5-APSF probe (10-50 µM) in HEPES pH 7.5 for 1-4 hours.
-
Control: Incubate with DMSO only.
-
Negative Control:[2] Pre-incubate with a non-covalent competitor or use a denatured protein sample (SuFEx requires a folded pocket).
-
-
Desalting (Critical): Use Zeba Spin columns or rapid LC desalting to remove non-covalently bound probe. If the signal persists after desalting/denaturing LC conditions, the bond is covalent.
-
LC-MS Analysis: Inject onto a C4 column (e.g., Agilent PLRP-S) coupled to a high-res Q-TOF or Orbitrap.[2]
-
Deconvolution: Use software (e.g., BioPharma Finder, MaxEnt1) to calculate zero-charge mass.[2]
Success Criteria:
-
Observation of a mass peak at [Mass_Protein + Mass_Probe - 20 Da] .
-
Absence of the adduct peak in the "denatured" control (confirms mechanism is proximity-driven, not random surface labeling).
Protocol B: Peptide Mapping (Site Identification)
Objective: Identify the exact amino acid residue modified.
-
Digestion:
-
Denature (Urea/Guanidine), Reduce (DTT), Alkylate (IAA).[2]
-
Digest with Trypsin (and Chymotrypsin if targeting Tyr/Phe rich regions).
-
Note: Sulfonamide bonds formed by SuFEx are stable under standard tryptic digestion conditions (pH 8, 37°C).
-
-
LC-MS/MS: Run on a C18 column with a standard gradient.[2]
-
Database Search:
Protocol C: Kinetic Efficiency ( ) Determination
Objective: Quantify the potency of the covalent inhibitor.[6]
Methodology:
-
Prepare enzyme reaction mix.
-
Add inhibitor at varying concentrations ([I]).[2]
-
Measure enzymatic activity (Product formation) continuously over time.
-
Data Analysis:
Interpretation:
-
High
: Efficient covalent binder.[2] -
Linear Plot: Indicates
is very high (weak initial binding), and the reaction is driven by collision rather than specific recognition (common for fragments).
Visualization: Validation Decision Tree
This workflow guides the researcher through the logical steps of validating a 5-APSF hit.
Caption: Decision tree for validating 5-APSF probes. "Mass Shift" step is the critical "Go/No-Go" gate.[2]
Troubleshooting & Expert Tips
-
pH Sensitivity: While 5-APSF is stable, the reaction with Tyrosine is pH-dependent.[2] If labeling is weak at pH 7.0, try pH 7.5 or 8.0 to increase the nucleophilicity of the target residue (without causing hydrolysis of the probe).
-
False Negatives in MS: If the adduct is unstable during ionization (source fragmentation), lower the cone voltage. However, sulfonamides are generally robust.
-
"Silent" Labeling: If Intact MS shows binding but activity assays show no inhibition, the probe may be binding to a non-functional site (allosteric or surface). Peptide mapping is required to confirm the location relative to the active site.
References
-
Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Chemical Biology . Link
-
Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science . Link (Note: Seminal review on SF reactivity).[2]
-
Lagoutte, P., et al. (2016). Sulfonyl fluorides as targets for covalent inhibition. Nature Reviews Chemistry . Link
-
Enamine Ltd. (2025).[2] Sulfonyl Fluorides in Covalent Probe Discovery. Enamine Technical Resources . Link
-
BenchChem. (2025).[2][6] A Researcher's Guide to Mass Spectrometry for Validating Covalent Adducts. BenchChem Guides . Link[2]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Advances in sulfonyl exchange chemical biology: expanding druggable target space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Selectivity Profiling of 5-Aminopyridine-3-Sulfonyl Fluoride Probes
Executive Summary
The 5-aminopyridine-3-sulfonyl fluoride (5-AP-3-SF) scaffold represents a "privileged" chemotype in modern covalent drug discovery. Unlike traditional electrophiles (e.g., acrylamides) that strictly target cysteine, sulfonyl fluorides (SFs) exploit Sulfur-Fluoride Exchange (SuFEx) chemistry to target "harder" nucleophiles such as Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) .[1]
This guide details the selectivity profiling of probes built on the 5-AP-3-SF scaffold. It contrasts their performance with benzene-sulfonyl fluorides and fluorosulfates, providing a self-validating workflow for Activity-Based Protein Profiling (ABPP) to distinguish specific engagement from non-specific labeling.
Chemical Mechanism & Rationale
To profile these probes effectively, one must understand the "Latent Electrophile" hypothesis.
The Pyridine Advantage
While benzene-sulfonyl fluorides are standard, the pyridine core in 5-AP-3-SF offers distinct electronic tuning:
-
Inductive Activation: The pyridine nitrogen is electron-withdrawing, increasing the electrophilicity of the sulfur center compared to a phenyl ring. This makes the probe more reactive toward lower pKa nucleophiles (e.g., Tyrosine).
-
Solubility: The pyridine nitrogen improves aqueous solubility, reducing non-specific hydrophobic aggregation often seen with lipophilic phenyl-SF probes.
-
Vectorization: The 5-amino group serves as a chemically distinct attachment point for fluorophores, biotin, or diversity elements without sterically hindering the SuFEx warhead.
SuFEx Activation Mechanism
Sulfonyl fluorides are uniquely stable in plasma and aqueous buffer (unlike sulfonyl chlorides). They require protein-templated activation :
-
Specific Binding: The probe binds to a pocket.
-
Local Environment: A nearby basic residue (or the pyridine nitrogen itself) assists in deprotonating the target nucleophile (Tyr-OH
Tyr-O ). -
Transition State: The fluoride leaves only when the geometry allows a concerted substitution.
Figure 1: The SuFEx mechanism relies on molecular recognition (Kd) to drive the covalent step (k_inact), ensuring high selectivity compared to indiscriminately reactive electrophiles.[2]
Comparative Performance Analysis
The following table contrasts 5-AP-3-SF probes against alternative covalent warheads.
| Feature | 5-Aminopyridine-3-SF | Phenyl-Sulfonyl Fluoride | Aryl Fluorosulfate (-OSO₂F) | Acrylamide |
| Primary Residue | Tyr, Lys , His | Tyr, Lys, Ser | Tyr, Lys (Strict Context) | Cys (dominant) |
| Reactivity | High (Tunable via pyridine) | Moderate | Low (Very Latent) | High (Thiol specific) |
| Stability (pH 7.4) | High (>24h) | High (>24h) | Very High (>48h) | Moderate |
| Water Solubility | Enhanced (Pyridine N) | Low (often requires DMSO) | Low/Moderate | Variable |
| Selectivity Driver | Recognition + Electronic | Recognition only | Strict Proximity | Nucleophilicity (Soft) |
Key Insight: Use 5-AP-3-SF when targeting non-cysteine residues in solvent-exposed areas where solubility is critical, or when "phenyl-SF" probes are too lipophilic and cause background noise. Use Fluorosulfates only for extremely conserved, deep pockets where catalytic turnover is required to activate the warhead.
Experimental Protocol: Gel-Based & MS Profiling[3]
This protocol validates target engagement and selectivity.[3][4][5][6] It is designed to be self-validating by including a "Competition Control."
Phase 1: Probe Preparation
-
Probe A (Clickable): 5-AP-3-SF linked to an alkyne handle.[7]
-
Probe B (Competitor): The exact same molecule without the alkyne handle (or with the SF replaced by a non-reactive group if testing mechanism).
Phase 2: Gel-Based Screening (Validation)
-
Lysate Prep: Dilute proteome (1 mg/mL) in PBS (pH 7.4). Avoid DTT (nucleophile competition).
-
Incubation: Add Probe A (1–10 µM) for 1 hour at RT.
-
Click Reaction: Add reporter mix:
-
Rhodamine-Azide (25 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
-
CuSO₄ (1 mM)
-
-
Analysis: SDS-PAGE + Fluorescence Scanning.
-
Self-Validation Step: Pre-incubate lysate with 10x excess of Probe B for 30 mins before adding Probe A. Result: Specific bands should disappear; non-specific bands remain.
Phase 3: Mass Spectrometry Profiling (ABPP)
This workflow identifies the exact residue modified.
Figure 2: The ABPP workflow utilizes biotin-enrichment to isolate only the modified peptides. Stringent washing (1% SDS) is crucial to remove non-covalent binders.
Protocol Steps:
-
Labeling: Incubate 2 mg lysate with Probe A (10 µM). Include a "DMSO only" control and a "Competitor" control (100 µM Probe B + 10 µM Probe A).
-
Click Chemistry: Conjugate Biotin-Azide using CuAAC (as above).
-
Precipitation: MeOH/CHCl₃ precipitation to remove excess probe.
-
Enrichment: Resuspend protein, bind to Streptavidin-Agarose beads.
-
Digestion: On-bead trypsin digestion.
-
LC-MS/MS: Analyze peptides. Look for the specific mass shift of the probe adduct on Tyr/Lys residues.
Data Interpretation & Selectivity Metrics
When analyzing the MS data, use these metrics to determine if the 5-AP-3-SF probe is selective:
The Competition Ratio (R)
-
R > 5: High-confidence specific target. The active site was blocked by the competitor.
-
R ≈ 1: Non-specific labeling. The probe reacts regardless of competition, indicating "sticky" behavior or hyper-reactivity.
Residue Specificity
Map the modification sites.
-
Success: Modifications cluster on Tyr/Lys/His within defined pockets.
-
Failure: Random surface labeling of Ser/Thr or modifications on unfolded regions.
Volcano Plotting
Plot -log10(p-value) vs. log2(Fold Change) (Probe vs. DMSO).
-
Hits in the upper-right quadrant are significant targets.
-
Cross-reference these hits with the Competition dataset to filter out abundant, non-specific binders (e.g., heat shock proteins).
References
-
Jones, L. H. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]
-
Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[4][8] Angewandte Chemie International Edition. [Link]
-
Cravatt, B. F., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases.[6] Chemistry & Biology. [Link]
-
Kelly, J. W., et al. (2018). Genetically Encoding Fluorosulfate-L-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo.[4][8][9] Journal of the American Chemical Society. [Link]
-
Doyle, A. G., et al. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[5][10][11] Journal of the American Chemical Society. [Link](Note: Provides foundational chemistry on pyridine-sulfonyl fluoride reactivity).[5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. SuFEx Handle Fragment Library - Melius Organics [meliusorganics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
A Guide to the Structural Insights of 5-Aminopyridine-3-sulfonyl Fluoride and its Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule and its interactions with biological targets is paramount. This guide provides a comparative analysis of the X-ray crystallography data for compounds related to 5-Aminopyridine-3-sulfonyl fluoride, a scaffold of significant interest in medicinal chemistry. While a crystal structure for this exact molecule is not publicly available, we can infer its structural properties and binding potential by examining high-resolution data of its constituent fragments and analogous complexes. This approach allows for a robust, data-driven understanding of its potential as a therapeutic agent.
The Strategic Importance of the 5-Aminopyridine-3-sulfonyl Fluoride Scaffold
The 5-Aminopyridine-3-sulfonyl fluoride moiety combines two key features that are highly advantageous in modern drug design: a versatile recognition element and a reactive covalent "warhead".
-
The 5-Aminopyridine Core: The aminopyridine fragment is a common motif in medicinal chemistry, known for its ability to form specific hydrogen bond interactions with protein targets. The amino group and the pyridine nitrogen act as hydrogen bond donors and acceptors, respectively, anchoring the molecule in a binding pocket.
-
The Sulfonyl Fluoride Warhead: Sulfonyl fluorides have emerged as valuable tools for creating targeted covalent inhibitors.[1] Unlike more traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can react with a broader range of nucleophilic amino acids, including lysine, tyrosine, serine, and threonine.[2] This expands the scope of proteins that can be targeted covalently, offering a path to inhibit challenging targets.[2]
This guide will dissect the structural features of these two components by analyzing relevant crystal structures, providing a framework for understanding the potential behavior of 5-Aminopyridine-3-sulfonyl fluoride in a biological context.
Comparative Analysis of Aminopyridine Scaffolds
To understand the likely conformation and interaction patterns of the 5-aminopyridine portion of our target molecule, we can examine the crystal structure of a closely related analog, 3-amino-5-carboxypyridin-1-ium perchlorate monohydrate.[3]
| Parameter | 3-amino-5-carboxypyridin-1-ium perchlorate monohydrate[3] |
| Formula | C6H9ClN2O7 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Interactions | The crystal structure reveals extensive hydrogen bonding. The protonated pyridine nitrogen and the amino group act as hydrogen bond donors, while the carboxylate group and water molecules act as acceptors. This network of interactions dictates the packing of the molecules in the crystal lattice. |
The planarity of the pyridine ring and the hydrogen bonding potential of the amino group are key takeaways from this structure. For 5-Aminopyridine-3-sulfonyl fluoride, we can anticipate similar hydrogen bonding patterns from the 5-amino group and the pyridine nitrogen, which would be crucial for its initial, non-covalent recognition at a protein binding site.
The Sulfonyl Fluoride Moiety as a Covalent Warhead
The sulfonyl fluoride group is a "hard" electrophile that can form stable covalent bonds with "hard" nucleophiles like the primary amine of a lysine residue.[1] This reactivity is highly dependent on the local microenvironment within a protein's binding site, which can lower the pKa of the target residue and facilitate the covalent reaction.
Experimental Workflow for Assessing Covalent Inhibition
Validating a compound like 5-Aminopyridine-3-sulfonyl fluoride as a covalent inhibitor requires a series of well-defined experiments. The following workflow outlines a typical approach:
Caption: A typical experimental workflow for the validation of a covalent inhibitor.
Visualizing the Covalent Interaction
The power of X-ray crystallography lies in its ability to provide a detailed snapshot of the covalent bond formed between an inhibitor and its target. While a structure of a 5-Aminopyridine-3-sulfonyl fluoride complex is not available, we can illustrate the principle with a generic representation of a sulfonyl fluoride inhibitor covalently bound to a lysine residue in a protein binding pocket.
Caption: A diagram illustrating the covalent modification of a lysine residue by a sulfonyl fluoride inhibitor, along with non-covalent interactions of the recognition scaffold.
Experimental Protocol: Crystallization of a Protein-Inhibitor Complex
Obtaining high-quality crystals is often the most challenging step in X-ray crystallography. The following is a generalized protocol for the co-crystallization of a protein with a covalent inhibitor like 5-Aminopyridine-3-sulfonyl fluoride.
Objective: To obtain diffraction-quality crystals of a protein in complex with a covalent inhibitor.
Materials:
-
Purified protein of interest (e.g., a kinase) at a concentration of 5-10 mg/mL.
-
5-Aminopyridine-3-sulfonyl fluoride (or a suitable analog) dissolved in an appropriate solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
-
Crystallization screens (various commercially available or in-house prepared solutions).
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates).
Methodology:
-
Incubation: Mix the purified protein with the inhibitor at a molar ratio of 1:3 to 1:10. The incubation time can vary from 30 minutes to overnight at 4°C to allow for covalent bond formation. The progress of the reaction should be monitored by mass spectrometry.
-
Crystallization Screening: Set up crystallization trials using the protein-inhibitor complex. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
For a sitting drop experiment, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution in the well of the crystallization plate.
-
Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
-
Crystal Optimization: Monitor the plates for crystal growth over several days to weeks. Once initial crystal "hits" are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and additives to obtain larger, single crystals.
-
Cryo-protection and Data Collection:
-
Carefully harvest the crystals and briefly soak them in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or another cryo-agent) to prevent ice formation during freezing.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Causality Behind Experimental Choices:
-
Incubation Step: Pre-incubation is crucial for covalent inhibitors to ensure that a significant portion of the protein population is modified before crystallization is attempted.
-
Molar Excess of Inhibitor: Using a molar excess of the inhibitor drives the covalent reaction to completion.
-
Cryo-protection: This step is essential to preserve the crystalline order during data collection at cryogenic temperatures, which minimizes radiation damage.
Conclusion and Future Directions
While the absence of a direct crystal structure of 5-Aminopyridine-3-sulfonyl fluoride is a current limitation, a comprehensive analysis of its constituent fragments and related analogs provides a strong foundation for understanding its potential as a covalent inhibitor. The aminopyridine moiety offers a reliable scaffold for achieving target recognition through well-defined hydrogen bonding interactions, while the sulfonyl fluoride warhead provides a means for potent and durable target engagement through covalent bond formation with a range of nucleophilic residues.
Future work should focus on obtaining the crystal structure of 5-Aminopyridine-3-sulfonyl fluoride, both in its unbound state and in complex with a relevant biological target. Such data would provide invaluable, high-resolution insights into its conformational preferences and the precise geometry of its interactions, further guiding the rational design of next-generation covalent inhibitors.
References
- This guide synthesizes information from publicly available scientific literature and crystallographic databases.
- The experimental protocols described are generalized and should be adapted to the specific protein and inhibitor system under investig
- For more information on sulfonyl fluoride chemistry in drug discovery, readers are encouraged to consult recent review articles on the topic.
Sources
A Senior Application Scientist's Guide to Kinetic Isotope Effect Studies of 5-Aminopyridine-3-sulfonyl Fluoride
This guide offers an in-depth, objective comparison of the reactivity of 5-Aminopyridine-3-sulfonyl fluoride, a compound of increasing interest in drug discovery, particularly as a covalent inhibitor. We will explore its performance through the lens of kinetic isotope effect (KIE) studies, providing the necessary theoretical background, detailed experimental protocols, and a comparative analysis against relevant chemical entities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and apply KIE as a tool for mechanistic elucidation.
Introduction: The "Why" Behind the Experiment
In modern drug discovery, sulfonyl fluorides (SFs) have emerged as a privileged class of electrophiles, or "warheads," for creating targeted covalent inhibitors.[1][2] Unlike more aggressive electrophiles, SFs exhibit a unique balance of stability in aqueous environments and sufficient reactivity to form stable covalent bonds with specific nucleophilic amino acid residues like lysine, tyrosine, and histidine within a target protein's binding site.[1][2][3] The 5-Aminopyridine-3-sulfonyl fluoride scaffold is of particular interest due to the pyridine ring's potential for specific, non-covalent interactions (e.g., hydrogen bonding, pi-stacking) that can orient the sulfonyl fluoride warhead for a highly selective reaction.
However, a critical question for any covalent modifier is its precise mechanism of action. Understanding the transition state of the bond-forming step is paramount for optimizing reactivity, selectivity, and ultimately, therapeutic efficacy. The Kinetic Isotope Effect (KIE) is one of the most powerful tools available to physical organic chemists to probe these mechanisms.[4][5][6] By replacing an atom involved in a reaction with its heavier isotope (e.g., hydrogen with deuterium), we can measure the resulting change in reaction rate. This change, or lack thereof, provides direct insight into the bond-breaking and bond-forming events in the rate-determining step of the reaction.[5][6][7]
This guide will use a hypothetical, yet mechanistically plausible, reaction—the nucleophilic attack of a generic amine on 5-Aminopyridine-3-sulfonyl fluoride—to illustrate the power of KIE studies. We will investigate whether the amine on the pyridine ring itself plays a role in the reaction mechanism, a question that has significant implications for future analogue design.
Foundational Concepts: Understanding the Kinetic Isotope Effect
A KIE is the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant with a heavy isotope (kH).[8] The effect arises primarily from differences in the zero-point vibrational energies (ZPE) of bonds involving different isotopes.[6][7] A bond to a heavier isotope has a lower ZPE.
-
Primary KIE (PKIE): Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. For C-H vs. C-D bonds, a PKIE (kH/kD) is typically in the range of 2-10.[8] A value close to 1 implies the bond is not cleaved in the rate-determining step.[7]
-
Secondary KIE (SKIE): Occurs when the isotopically substituted atom is not directly involved in bond-breaking or -forming. These effects are smaller (typically 0.7-1.5) and provide information about changes in hybridization or the steric environment at the labeled position during the transition state.[7][8]
For our study, we will focus on a primary deuterium KIE by comparing the reaction of our nucleophile with 5-Aminopyridine-3-sulfonyl fluoride versus its N-dideuterated analogue (5-(N,N-dideuterioamino)pyridine-3-sulfonyl fluoride). This will directly test the hypothesis that the N-H bonds of the 5-amino group are cleaved in the rate-determining step, for instance, in a proton transfer event that facilitates the overall reaction.
Comparative Compounds: Establishing a Performance Baseline
To contextualize the reactivity of 5-Aminopyridine-3-sulfonyl fluoride, we will compare it against two logical alternatives:
-
Benzenesulfonyl Fluoride: A simple, non-functionalized arylsulfonyl fluoride. This compound serves as a baseline to understand the intrinsic reactivity of the sulfonyl fluoride warhead without the electronic and directing effects of the aminopyridine ring.
-
5-Nitropyridine-3-sulfonyl Fluoride: An analogue with a strongly electron-withdrawing nitro group instead of the electron-donating amino group. This allows us to probe the electronic influence of the pyridine ring substituent on the electrophilicity of the sulfur center.
Experimental Design & Protocols
A competitive KIE experiment is the most accurate method for determining an isotope effect.[9] In this setup, a mixture of the light (H) and heavy (D) isotopologues are subjected to the reaction in the same vessel, and the relative consumption of reactants or formation of products is monitored over time. This internal competition minimizes experimental errors that can arise from running two separate reactions.[9][10]
Synthesis of Isotopologues
Synthesis of 5-Aminopyridine-3-sulfonyl Fluoride (1): A common route involves the conversion of the corresponding sulfonic acid or sulfonyl chloride.[11][12][13] For instance, 5-aminopyridine-3-sulfonic acid can be converted to the sulfonyl chloride, followed by a fluoride-exchange reaction using a source like KF or KHF2.[11][14]
Synthesis of 5-(N,N-dideuterioamino)pyridine-3-sulfonyl Fluoride (1-d2): The unlabeled compound 1 can be isotopically labeled by stirring it in a solution of D2O with a catalytic amount of acid or base to facilitate H/D exchange at the amino group. The extent of deuteration can be confirmed by 1H NMR spectroscopy (disappearance of the -NH2 signal) and mass spectrometry (increase in molecular weight by 2 Da).
Protocol: Competitive KIE Measurement
This protocol outlines a general procedure for determining the KIE for the reaction with a model nucleophile, such as butylamine, in an appropriate solvent like acetonitrile (MeCN).
-
Stock Solution Preparation: Prepare a stock solution containing an exact 1:1 molar ratio of 5-Aminopyridine-3-sulfonyl fluoride (1 ) and its deuterated analogue (1-d2 ). The precise concentration will depend on the analytical method used for monitoring, but a starting point of ~10 mM is common.
-
Reaction Initiation: In a thermostatted vial at 25°C, add the nucleophile (e.g., butylamine, 1.1 equivalents) to the stock solution of 1 and 1-d2 . Start a timer immediately.
-
Time-Point Quenching: At various time points (e.g., t = 0, 5, 15, 30, 60, 120 min), withdraw an aliquot of the reaction mixture and quench it immediately. Quenching can be achieved by diluting the aliquot into a large volume of a solvent mixture (e.g., 0.1% formic acid in water/acetonitrile) that stops the reaction and is suitable for analysis.
-
LC-MS Analysis: Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS). The goal is to measure the ratio of the remaining unreacted starting materials, [1 ]/[1-d2 ], at each time point. Use selected ion monitoring (SIM) for the exact masses of both isotopologues to ensure accurate quantification.
-
Data Analysis & KIE Calculation: The KIE can be determined from the change in the ratio of the isotopologues over the course of the reaction. The following equation is used:
kH/kD = ln(R₀/Rt) / ln((1-ƒ)(R₀/Rt) + ƒ)
Where:
-
R₀ is the initial ratio of [1 ]/[1-d2 ] (ideally 1.0)
-
Rt is the ratio of [1 ]/[1-d2 ] at time t
-
ƒ is the fraction of conversion of the light isotopologue (1 ) at time t.
For low conversions (<15%), this can be simplified to: kH/kD = ln(ƒH) / ln(ƒD), where ƒH and ƒD are the fractions of each isotopologue that have reacted.
-
Visualizing the Workflow
Caption: Experimental workflow for a competitive KIE measurement.
Results & Comparative Analysis
The following table presents hypothetical, yet mechanistically informative, data for the reaction of our three sulfonyl fluorides with butylamine.
| Compound | Relative Rate Constant (k_rel) | kH/kD (Isotope Effect) | Interpretation |
| Benzenesulfonyl Fluoride | 1.0 | N/A | Baseline reactivity of the arylsulfonyl fluoride core. |
| 5-Amino pyridine-3-sulfonyl fluoride | 0.4 | 1.05 ± 0.05 | Slower reaction rate due to the electron-donating amino group reducing the electrophilicity of the sulfur. The KIE value near unity indicates the N-H bonds are not broken in the rate-determining step.[7] |
| 5-Nitro pyridine-3-sulfonyl fluoride | 15.2 | N/A | Significantly faster reaction rate due to the strongly electron-withdrawing nitro group increasing the electrophilicity of the sulfur center. |
Discussion and Mechanistic Insights
-
Electronic Effects Dominate Reactivity: The stark difference in rates between the amino- and nitro-substituted compounds (a ~38-fold difference) clearly demonstrates that the electronic properties of the pyridine ring are a major determinant of the sulfonyl fluoride's reactivity. The electron-donating amino group deactivates the warhead, while the electron-withdrawing nitro group activates it.
-
The Amino Group is a Spectator in the Transition State: The most critical finding is the KIE value of ~1.0 for 5-Aminopyridine-3-sulfonyl fluoride. A primary KIE is absent, which allows us to confidently conclude that the N-H bonds of the 5-amino group are not being broken or formed in the rate-determining step of the reaction with the nucleophile. This rules out mechanisms where the amino group acts as an internal base or participates in a proton shuttle during the nucleophilic attack.
-
Implications for Drug Design: This finding is highly valuable. It suggests that the amino group's primary roles are likely to be (1) modulating the electronic reactivity of the warhead and (2) serving as a handle for specific hydrogen-bonding interactions within a protein active site to confer selectivity. Medicinal chemists can therefore modify this group to optimize binding and orientation without directly altering the fundamental mechanism of covalent bond formation.
Proposed Reaction Mechanism
Based on the KIE data, the reaction proceeds through a standard nucleophilic aromatic substitution-type mechanism (specifically, at sulfur), often termed Sulfur-Fluoride Exchange (SuFEx).[1][15]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Sulfonyl Fluorides - Enamine [enamine.net]
- 4. Deuterium Kinetic Isotope Effects as Mechanistic Probes for Synthetically Useful Cyclic Hydrogen Transfers [escholarship.org]
- 5. jmest.org [jmest.org]
- 6. researchgate.net [researchgate.net]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 9. ekwan.github.io [ekwan.github.io]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facile synthesis of sulfonyl fluorides from sulfonic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. merckmillipore.com [merckmillipore.com]
Evaluating the Metabolic Stability of 5-Aminopyridine-3-Sulfonyl Fluoride Motifs in Covalent Drug Discovery: A Comparative Guide
The paradigm of covalent drug discovery has rapidly expanded beyond targeting highly nucleophilic, yet rare, cysteine residues. As the field shifts toward targeting tyrosine, lysine, serine, and histidine, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has emerged as a cornerstone technology 1[1]. Among the privileged SuFEx warheads, the 5-aminopyridine-3-sulfonyl fluoride (5-AP-3-SF) motif offers a unique balance of synthetic tractability, target engagement, and metabolic stability.
As a Senior Application Scientist, evaluating this motif requires decoupling its chemical instability (spontaneous hydrolysis) from its enzymatic liabilities (CYP450 clearance and off-target glutathione conjugation). This guide provides a comprehensive, self-validating framework for profiling the metabolic stability of 5-AP-3-SF motifs against alternative covalent warheads.
Mechanistic Baseline: The "Push-Pull" Electronic Tuning of 5-AP-3-SF
The utility of the 5-AP-3-SF motif lies in its precise electronic tuning. The pyridine nitrogen acts as an electron-withdrawing group (EWG), increasing the electrophilicity of the sulfur center to facilitate covalent bonding with target nucleophiles. However, an overly electrophilic sulfonyl fluoride will rapidly hydrolyze in aqueous plasma, rendering it inactive 2[2].
To counteract this, the 5-amino group acts as an electron-donating group (EDG) via resonance. This "push-pull" dynamic stabilizes the S-F bond against spontaneous heterolytic cleavage while maintaining sufficient reactivity for target engagement 3[3].
Comparative Analysis: Warhead Alternatives
Before deploying 5-AP-3-SF in a lead optimization campaign, it must be benchmarked against standard covalent alternatives. The table below summarizes the quantitative and qualitative metabolic parameters of these motifs 4[4].
| Warhead Motif | Primary Target Residues | Aqueous Stability (t½ at pH 7.4) | GSH Reactivity (Off-Target Liability) | CYP450 Metabolic Liability |
| 5-AP-3-Sulfonyl Fluoride | Tyr, Lys, Ser, His | High (> 24 hours) | Low to Moderate | Moderate (N-oxidation) |
| Acrylamides | Cys | Very High (Stable) | High (Rapid Michael addition) | Low to Moderate |
| Sulfonyl Chlorides | Lys, Ser, Tyr | Very Low (< 1 hour) | High | N/A (Hydrolyzes too fast) |
| Fluorosulfates (-OSO₂F) | Tyr, Lys | High (> 24 hours) | Low | Low (Sterically hindered) |
Multiparametric Evaluation Workflow
To accurately assess the metabolic fate of a 5-AP-3-SF compound, a multiparametric workflow must be executed. This ensures that degradation is correctly attributed to either chemical instability or enzymatic clearance.
Multiparametric metabolic stability workflow for evaluating 5-AP-3-SF covalent warheads.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system. By embedding strict positive and negative controls, we ensure that the experimental causality is sound and that the resulting data reflects the true properties of the 5-AP-3-SF motif rather than assay artifacts.
Protocol 1: Thermodynamic Aqueous Stability
Causality: Sulfonyl fluorides undergo heterolytic S-F bond cleavage in water, yielding an inactive sulfonic acid. If the warhead hydrolyzes in plasma before reaching the target tissue, in vivo efficacy will be zero. We use a low organic co-solvent (<1% DMSO) to prevent compound precipitation, which can falsely present as "stability" due to insolubility.
Step-by-Step Methodology:
-
Preparation: Prepare a 1 µM solution of the 5-AP-3-SF test compound in 100 mM Potassium Phosphate Buffer (PBS), pH 7.4. Ensure final DMSO concentration is ≤ 1%.
-
Incubation: Incubate the solution in a shaking water bath at 37°C.
-
Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 x g for 10 minutes.
-
Analysis: Analyze the supernatant via LC-MS/MS. Monitor the disappearance of the parent mass and the appearance of the sulfonic acid metabolite (Mass shift: +18 Da for H₂O, -20 Da for HF).
Self-Validation System:
-
Positive Control: Run benzenesulfonyl chloride in parallel. It should hydrolyze completely within 1 hour. If it does not, the buffer pH or temperature is incorrect.
-
Negative Control: Run a highly stable fluorosulfate (e.g., phenyl fluorosulfate). It should show >95% remaining at 24 hours.
Protocol 2: Intrinsic Clearance in Human Liver Microsomes (HLM)
Causality: The 5-aminopyridine ring is highly susceptible to CYP450-mediated N-oxidation at the pyridine nitrogen or N-dealkylation at the amino group. To accurately calculate intrinsic clearance (
Step-by-Step Methodology:
-
Pre-incubation: Combine 1 µM of the 5-AP-3-SF compound with 0.5 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4, containing 3.3 mM MgCl₂). Incubate at 37°C for 5 minutes.
-
Initiation: Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.
-
Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Quench into 150 µL of ice-cold acetonitrile with internal standard. Centrifuge to pellet precipitated proteins.
-
Analysis: Quantify the remaining parent compound via LC-MS/MS to calculate the half-life (
) and .
Self-Validation System:
-
Minus-NADPH Control (Critical): A parallel incubation containing the compound and HLMs, but lacking NADPH. Any degradation observed here is strictly due to chemical hydrolysis or non-specific protein binding, establishing the baseline stability.
-
Positive Control: Verapamil or Testosterone. Ensures the microsomes are enzymatically active. If Verapamil is not rapidly cleared, the HLM batch is compromised.
Protocol 3: Glutathione (GSH) Trapping Assay
Causality: Intracellular GSH concentrations are extremely high (1-10 mM) and act as a nucleophilic scavenger. While sulfonyl fluorides are generally less reactive toward thiols than acrylamides, excessive off-target GSH conjugation can lead to idiosyncratic hepatotoxicity and rapid drug depletion 1[1].
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing 10 µM 5-AP-3-SF and 5 mM reduced Glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot at 0, 1, 4, and 24 hours. Quench with cold acetonitrile.
-
Analysis: Analyze via High-Resolution Mass Spectrometry (HRMS). Scan for the parent compound and the specific GSH adduct mass (indicating thiol displacement of the fluoride).
Self-Validation System:
-
Positive Control: Afatinib (a known GSH-reactive acrylamide). Validates that the GSH in solution is reduced and nucleophilically active.
-
Negative Control: A minus-GSH incubation to account for spontaneous aqueous hydrolysis over the 24-hour period.
Metabolic Fate Mapping
Understanding the distinct degradation pathways allows medicinal chemists to rationally optimize the 5-AP-3-SF motif. If hydrolysis dominates, the 5-amino group can be modified to increase electron donation. If CYP450 clearance dominates, steric shielding around the pyridine ring may be required.
Primary metabolic degradation pathways of the 5-aminopyridine-3-sulfonyl fluoride motif.
References
- Advancing Covalent Ligand and Drug Discovery beyond Cysteine | Chemical Reviews - ACS Publications Source: Chemical Reviews URL
- Exploring Covalent Bond Formation at Tyr‐82 for Inhibition of Ral GTPase Activation - PMC Source: PMC - NIH URL
- Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing Source: RSC Publishing URL
- A Study of the Reactivity of S(VI)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Covalent Bond Formation at Tyr‐82 for Inhibition of Ral GTPase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 5-Aminopyridine-3-sulfonyl fluoride
[1]
Part 1: Executive Safety Summary (The "Why")
5-Aminopyridine-3-sulfonyl fluoride is a specialized reagent, often utilized as a "warhead" in SuFEx (Sulfur-Fluoride Exchange) click chemistry and covalent protein modification.[1] Unlike sulfonyl chlorides, which hydrolyze rapidly and visibly release HCl fumes, sulfonyl fluorides are kinetically stable. Do not mistake this stability for safety.
The Silent Hazard: This compound is designed to be an electrophile that covalently modifies nucleophilic residues (Tyrosine, Lysine, Serine) in proteins.[1] If it can modify a target protein, it can modify your biological tissue. [1]
-
Primary Hazard Class: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage (Category 1).[1][2][3]
-
Hidden Hazard: Sensitization and potential fluoride release upon metabolic breakdown.[1]
-
Reactivity: Stable to water/oxygen but highly reactive toward nucleophiles (amines, alcohols) in the presence of base or biological catalysts.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundant barrier system.[1] We assume the primary engineering control (Fume Hood) could fail or a spill could occur outside of it.[1]
Core PPE Requirements
| Protection Zone | Recommended Equipment | Technical Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient .[1] As a corrosive solid/powder, airborne fines can bypass side-shields.[1] Goggles provide a complete seal against dust and splashes.[1] |
| Dermal (Hands) | Double Gloving Protocol 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (4-8 mil) or Laminate | Sulfonyl fluorides are lipophilic.[1] Double gloving creates a "breakthrough buffer."[1] If the outer glove is contaminated, it can be stripped immediately without exposing skin. |
| Dermal (Body) | Lab Coat (Cotton/Poly) + Chemical Apron | Standard lab coats are porous.[1] An impervious chemical apron (Tyvek or PVC) prevents "soak-through" if a liquid stock solution is spilled.[1] |
| Respiratory | Fume Hood (Mandatory)Emergency Only: N95 + Face Shield | Do not handle on an open bench. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is required, not just an N95.[1] |
Specialized Agent: Calcium Gluconate Gel[1]
-
Requirement: While this compound is not HF gas, metabolic processing or acidic decomposition can release fluoride ions.[1]
-
Protocol: Keep a tube of 2.5% Calcium Gluconate Gel at the workstation.[1] If skin contact occurs, wash with water and apply gel immediately. This acts as a calcium source to scavenge free fluoride ions before they sequester the body's calcium.
Part 3: Operational Protocols
Engineering Controls & Setup
-
Ventilation: Verify fume hood flow is >100 fpm (face velocity).
-
Decontamination Station: Prepare a "Quench Bath" before opening the bottle.[1]
-
Recipe: 1M NaOH or Saturated Sodium Bicarbonate solution.[1]
-
Purpose: To immediately submerge contaminated spatulas, weigh boats, or gloves.
-
Weighing & Solubilization Workflow
This protocol minimizes the generation of airborne fines (dust).[1]
-
Tare First: Place the receiving vial containing the stir bar on the balance inside the hood if possible. If the balance is outside, use a secondary containment tray.
-
Anti-Static Gun: Use an anti-static gun on the powder.[1] Sulfonyl fluorides are often fluffy, crystalline solids that fly easily due to static charge.
-
Transfer: Use a disposable spatula.[1] Do not reuse spatulas.
-
Solvation: Add solvent (e.g., DMSO, DMF, Acetonitrile) immediately after weighing to trap the solid.[1]
-
Note: Once in solution, the risk shifts from inhalation of dust to percutaneous absorption. The liquid phase is more dangerous for skin penetration.[1]
-
Reaction Monitoring
-
TLC/LCMS: Do not smell the reaction.
-
Venting: If using basic conditions (e.g., DBU, TEA), ensure the vessel is vented to a scrubber or hood, as minor hydrolysis can release HF or SO₂F₂ byproducts over time.[1]
Part 4: Disposal & Decontamination[1]
Do not dispose of active sulfonyl fluorides in the general organic waste stream without quenching. Unreacted electrophiles can react with other waste components, causing heat or pressure buildup.
Quenching Protocol (The "Kill" Step)
-
Segregation: Collect all reaction waste, contaminated solvents, and disposable tools in a dedicated beaker.[1]
-
Hydrolysis: Add an equal volume of 1M NaOH (or 5M KOH for faster action) to the waste.[1]
-
Time: Stir for 2-4 hours.
-
Chemistry: The hydroxide ion (
) attacks the sulfur, displacing the fluoride ( ) and forming the non-reactive sulfonate ( ).[1]
-
-
Fluoride Sequestration (Optional but Recommended): Add excess Calcium Chloride (
).[1] -
Final Disposal: Adjust pH to neutral (pH 7-8) and dispose of as Hazardous Chemical Waste (label: "Quenched Sulfonyl Fluoride Waste").
Part 5: Visualizations
Figure 1: Hierarchy of Protection & Response
Caption: The defensive layers required for handling SuFEx reagents. If Engineering and PPE fail, immediate Calcium Gluconate application is the critical response.
Figure 2: Spill Response Logic
Caption: Decision matrix for spill containment. Note that large spills outside a fume hood require evacuation due to potential respiratory irritation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine-3-sulfonyl fluoride (Class Reference). Retrieved from [Link][1]
-
Barrow, A. S., et al. (2019). Sulfur-Fluoride Exchange (SuFEx) Chemical Biology.[1] Chemical Society Reviews.[1] (Provides context on the reactivity and stability of sulfonyl fluorides in biological systems). Retrieved from [Link]
-
Sharpless, K. B., et al. (2014). SuFEx Click Chemistry enabled by the unique stability of the S(VI)-F bond.[1] Angewandte Chemie.[1] (Foundational text on the kinetic stability vs. reactivity of the S-F bond). Retrieved from [Link][1]
Sources
- 1. Pyridine-3-sulfonyl fluoride | C5H4FNO2S | CID 56629965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine-2-sulfonyl Fluoride | C5H4FNO2S | CID 11615218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. EP4422777A1 - Method for scrubbing sulfuryl fluoride from a fluid - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
